Droxicainide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVASAXNGHUPVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999644 | |
| Record name | N-(2,6-Dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78289-26-6 | |
| Record name | Droxicainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078289266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROXICAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W196LMV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Droxicainide's Mechanism of Action on Cardiac Myocytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide is an antiarrhythmic agent with local anesthetic properties, demonstrating a pharmacological profile similar to that of lidocaine.[1] Clinical and preclinical evidence indicates its efficacy in the management of ventricular arrhythmias.[2] While detailed in-vitro electrophysiological studies specifically on this compound are not extensively available in the public domain, its classification as a lidocaine-like compound provides a strong basis for understanding its mechanism of action on cardiac myocytes. This guide synthesizes the available information on this compound and extrapolates its likely molecular interactions based on its therapeutic class. The primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, a hallmark of Class Ib antiarrhythmic drugs.
Introduction
This compound, a structural analog of lidocaine, has been investigated for its antiarrhythmic and local anesthetic effects.[1] Studies have shown it to be effective in suppressing ventricular arrhythmias, with a potentially wider margin of safety compared to lidocaine.[2] Understanding the precise mechanism of action of this compound at the cellular level is crucial for its optimal clinical application and for the development of novel antiarrhythmic therapies. This document provides a comprehensive overview of the presumed mechanism of action of this compound on cardiac myocytes, focusing on its interaction with key ion channels that govern cardiac electrophysiology.
Core Mechanism of Action: Sodium Channel Blockade
As a Class Ib antiarrhythmic agent, the principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes.
State-Dependent Blockade
Class Ib agents like lidocaine, and presumably this compound, exhibit a state-dependent affinity for the sodium channel. They have a higher affinity for the open and inactivated states of the channel compared to the resting state. This "use-dependent" or "phasic" block is a key characteristic, meaning the degree of blockade increases with the frequency of channel activation, such as during tachycardia.
Effects on the Cardiac Action Potential
The blockade of the fast sodium current (INa) by this compound is expected to have the following effects on the cardiac action potential:
-
Decreased Rate of Depolarization (Phase 0): By inhibiting the rapid influx of sodium ions, this compound would decrease the maximum upstroke velocity (Vmax) of the action potential.
-
Shortened Action Potential Duration (APD): A characteristic feature of Class Ib antiarrhythmics is the shortening of the action potential duration. This is thought to be due to an increased potassium efflux during the repolarization phase.
-
Prolonged Effective Refractory Period (ERP): While shortening the APD, this compound likely prolongs the effective refractory period relative to the action potential duration, a key factor in its antiarrhythmic effect by preventing premature excitations.
Quantitative Data Summary (Inferred)
While specific experimental data for this compound is not available in the reviewed literature, the following table summarizes the expected quantitative effects based on its classification as a Class Ib antiarrhythmic, with lidocaine as a reference.
| Parameter | Expected Effect of this compound | Reference (Lidocaine) |
| Sodium Channel (Nav1.5) Blockade | ||
| IC50 (Resting State) | High µM to low mM range | ~1-2 mM |
| IC50 (Inactivated State) | Low to mid µM range | ~10-50 µM |
| Action Potential Parameters | ||
| Vmax (Phase 0) | Decrease | Significant Decrease |
| Action Potential Duration (APD) | Shortening | Shortening |
| Effective Refractory Period (ERP) | Prolongation relative to APD | Prolongation relative to APD |
| Potassium Channel Effects (e.g., hERG) | ||
| IC50 | Likely high µM to mM (low potency) | Generally low potency |
| Calcium Channel Effects (L-type) | ||
| IC50 | Likely high µM to mM (low potency) | Generally low potency |
Note: The values for this compound are inferred and require experimental validation.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Cardiac Myocytes
The following diagram illustrates the proposed signaling pathway for this compound's action on a cardiac myocyte.
Caption: Proposed mechanism of this compound on cardiac myocyte ion channels.
Experimental Workflow for Characterizing this compound's Electrophysiological Effects
A standard experimental workflow to determine the precise mechanism of action of this compound would involve patch-clamp electrophysiology on isolated cardiac myocytes.
References
Droxicainide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide, also known by its developmental code AL-S-1249, is a pharmaceutical agent with notable local anesthetic and antiarrhythmic properties. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery and synthesis of this compound. It includes a detailed, albeit partially inferred, synthesis pathway, experimental protocols for its pharmacological evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Development
While specific details regarding the initial discovery of this compound, including the lead scientists and the institution responsible, are not extensively documented in readily available literature, its pharmacological profile was first detailed in the 1980s. The compound was identified as a promising analogue of lidocaine, exhibiting a comparable efficacy profile with a potentially improved safety margin.
Pharmacological studies have demonstrated that this compound is equipotent to lidocaine in suppressing ouabain-induced arrhythmias in animal models.[1] Furthermore, it produces a similar degree of sensory anesthesia.[1] A key distinguishing feature highlighted in early research is its reduced local tissue irritation and lower systemic toxicity compared to lidocaine, suggesting a favorable therapeutic index.[1]
Chemical Synthesis Pathway
The chemical synthesis of this compound, N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-2-piperidinecarboxamide, can be conceptualized as a multi-step process. A key intermediate, N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is synthesized first, followed by the addition of the N-(2-hydroxyethyl) group. A patented method for the synthesis of the core intermediate provides a foundation for the overall pathway.
Synthesis of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
A method for synthesizing the intermediate N-(2,6-dimethylphenyl)-2-piperidinecarboxamide has been described in the patent literature.[2] This process involves the amidation of a 2-piperidinecarboxylic acid derivative with 2,6-dimethylaniline.
The synthesis commences with the salting of 2-piperidinecarboxylic acid with concentrated hydrochloric acid, followed by reflux and division under reduced pressure.[2] The resulting acid chloride is then subjected to amidation with 2,6-dimethylaniline. Neutralization with an alkali yields the desired intermediate. This process boasts a product yield of over 85% and a melting point of 118-120°C.
N-alkylation to Yield this compound
The final step in the synthesis of this compound is the N-alkylation of the piperidine ring of the intermediate with a 2-hydroxyethyl group. While a specific patent for this final step for this compound was not identified, this transformation can be achieved through standard organic chemistry procedures. A common method for such an N-alkylation is the reaction of the secondary amine on the piperidine ring with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to neutralize the resulting hydrohalic acid.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The pharmacological evaluation of this compound has been described in comparative studies with lidocaine. The following protocols are based on these published methodologies.
Antiarrhythmic Activity: Ouabain-Induced Arrhythmia in Guinea Pigs
This protocol assesses the efficacy of a compound in suppressing ventricular arrhythmias induced by a cardiac glycoside.
Figure 2: Workflow for evaluating antiarrhythmic activity.
Methodology:
-
Guinea pigs are anesthetized with pentobarbital.
-
The test compound (this compound or Lidocaine) is administered intravenously.
-
Arrhythmias are induced by the intravenous infusion of ouabain.
-
Electrocardiogram (ECG) is continuously monitored to observe the onset and duration of arrhythmias.
-
The ability of the test compound to suppress or prevent the ouabain-induced arrhythmias is evaluated.
Local Anesthetic Activity
This method evaluates the sensory anesthetic effect of a compound when administered locally.
Methodology:
-
The hair on the back of guinea pigs is clipped.
-
The test compound is administered intradermally to create a wheal.
-
The area of the wheal is periodically stimulated (e.g., with a pinprick) to assess the presence or absence of a cutaneous reflex.
-
The onset and duration of the anesthetic effect are recorded.
This protocol assesses the ability of a compound to block motor and sensory nerve function.
Methodology:
-
The test compound is injected in proximity to the sciatic nerve in rats.
-
Motor function is assessed by observing for signs of paralysis or paresis of the injected limb.
-
Sensory function is evaluated by applying a noxious stimulus (e.g., tail pinch) to the paw of the injected limb and observing the withdrawal reflex.
-
The onset, duration, and extent of the nerve block are recorded.
Figure 3: Workflow for evaluating local anesthetic activity.
Quantitative Data
The following tables summarize the key quantitative findings from comparative pharmacological studies of this compound and Lidocaine.
Table 1: Antiarrhythmic Activity
| Parameter | This compound | Lidocaine | Reference |
| Potency (Ouabain-induced arrhythmia) | Equipotent | Equipotent | |
| Duration of Action | Same | Same |
Table 2: Local Anesthetic Activity
| Test | This compound | Lidocaine | Reference |
| Intradermal Anesthesia (Guinea Pig) | Generally Equivalent | Generally Equivalent | |
| Corneal Anesthesia (Rabbit) | Generally Equivalent | Generally Equivalent | |
| Sciatic Nerve Block (Rat) | Generally Equivalent | Generally Equivalent |
Table 3: Toxicity
| Parameter | This compound | Lidocaine | Reference |
| Local Tissue Irritation (Rabbit) | Less Irritation | More Irritation | |
| LD50 (IV, unanesthetized mice) | Consistently Higher | Consistently Lower | |
| LD50 (IV, anesthetized rats) | Consistently Higher | Consistently Lower |
Conclusion
This compound is a promising local anesthetic and antiarrhythmic agent with a pharmacological profile comparable to that of lidocaine but with a potentially superior safety profile. The synthesis of its core intermediate is well-documented, and the final synthesis step can be achieved through standard chemical transformations. The experimental protocols for its pharmacological evaluation are established and provide a basis for further research and development. This technical guide consolidates the available information on this compound, offering a valuable resource for the scientific community. Further investigation into its discovery and development history would provide a more complete understanding of this interesting molecule.
References
Droxicainide: A Technical Overview of a Class I Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide, with the IUPAC name N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide, is a potent local anesthetic and Class I antiarrhythmic agent.[1] Structurally similar to lidocaine, it exhibits comparable efficacy in suppressing ventricular arrhythmias with a potentially improved safety profile, demonstrating lower systemic toxicity in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is a tertiary amine with a chiral center at the 2-position of the piperidine ring. Its chemical structure combines a substituted aromatic amide with a piperidine heterocycle, a feature common to many local anesthetics and antiarrhythmic drugs.
Chemical Identifiers:
-
Molecular Formula: C₁₆H₂₄N₂O₂
-
Molecular Weight: 276.38 g/mol
-
CAS Number: 78289-26-6
-
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO
-
InChI Key: NVASAXNGHUPVJX-UHFFFAOYSA-N
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem |
| Molecular Weight | 276.38 g/mol | PubChem |
| Predicted XlogP | 2.7 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Table 1: Physicochemical Properties of this compound
Synthesis
A potential synthetic route for a closely related analog, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, has been described and may be adaptable for the synthesis of this compound. The process involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline.[2] A generalized workflow for this synthesis is depicted in Figure 1.
Figure 1: Generalized synthesis workflow for a this compound analog.
Mechanism of Action: Sodium Channel Blockade
As a Class I antiarrhythmic agent, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[3][4] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and the speed of conduction. The logical relationship of this mechanism is illustrated in Figure 2.
Figure 2: Signaling pathway for this compound's antiarrhythmic effect.
Preclinical Pharmacology
Preclinical studies have demonstrated the antiarrhythmic and local anesthetic properties of this compound, often in comparison to lidocaine.
In Vivo Efficacy
In a study utilizing a canine model of myocardial infarction, this compound was shown to be effective in reducing the size of the necrotic area. The experimental workflow for such a study is outlined in Figure 3.
Figure 3: Experimental workflow for in vivo canine myocardial infarction study.
Electrophysiological Effects
Studies on isolated rat hearts have been instrumental in elucidating the electrophysiological effects of this compound. A general protocol for such an ex vivo study is presented below.
Experimental Protocol: Isolated Rat Heart Electrophysiology
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart. Immediately place the heart in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Electrode Placement: Place recording electrodes on the epicardial surface of the atria and ventricles to record electrograms.
-
Baseline Recordings: Record baseline electrophysiological parameters, including heart rate, atrioventricular (AV) conduction time, and ventricular effective refractory period (VERP).
-
Drug Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record changes in electrophysiological parameters at each drug concentration. Analyze the data to determine the effects of this compound on cardiac conduction and refractoriness.
Toxicity
Acute toxicity studies in mice and rats have indicated that this compound has a higher LD₅₀ compared to lidocaine, suggesting a wider therapeutic window.[1] A summary of the available comparative toxicity data is provided in Table 2.
| Species | Route of Administration | This compound LD₅₀ | Lidocaine LD₅₀ |
| Mouse | Intravenous | Higher | Lower |
| Rat | Intravenous | Higher | Lower |
Table 2: Comparative Acute Toxicity of this compound and Lidocaine
Conclusion
This compound is a promising Class I antiarrhythmic agent with a pharmacological profile similar to lidocaine but with potentially lower toxicity. Its mechanism of action via sodium channel blockade is well-established for this class of drugs. Further research is warranted to fully elucidate its clinical potential, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as investigations into its effects on specific sodium channel subtypes. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in advancing the study of this compound.
References
- 1. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Droxicainide: A Technical Guide
References
- 1. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Droxicainide's Effects on Sinoatrial Node Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the known and potential effects of droxicainide, a Class Ib antiarrhythmic agent, on the excitability of the sinoatrial (SA) node. Due to the limited availability of direct research on this compound's impact on the SA node, this paper leverages extensive data from its close analog, lidocaine, to infer potential mechanisms and electrophysiological consequences. This guide summarizes quantitative data from key studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to support further research and development in the field of cardiac electrophysiology.
Introduction to this compound
This compound is classified as a Class I antiarrhythmic drug, specifically a Class Ib agent according to the Vaughan Williams classification.[1][2][3] This classification indicates that its primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac myocytes.[2] Class Ib agents are characterized by their rapid association and dissociation from the sodium channel, which results in a more pronounced effect at higher heart rates (use-dependence) and a minimal effect on the action potential duration.[4]
Studies have shown that this compound possesses antiarrhythmic and local anesthetic properties that are quantitatively similar to lidocaine. However, it has been reported to have a wider margin of safety, with a higher therapeutic index. While its efficacy in suppressing ventricular arrhythmias has been documented, its specific effects on the primary pacemaker of the heart, the sinoatrial node, are not well-elucidated. One study in unanesthetized dogs found that low cumulative doses of this compound did not produce significant changes in the sinus rate.
Inferred Effects on Sinoatrial Node Excitability via Lidocaine Analogy
Given the structural and functional similarities between this compound and lidocaine, the extensive body of research on lidocaine's effects on the SA node provides a valuable framework for understanding the potential actions of this compound. It is important to note that while this analogy is instructive, direct experimental verification for this compound is necessary.
Electrophysiological Parameters
The effects of lidocaine on the sinoatrial node have been observed to vary, often depending on the underlying health of the nodal tissue.
Table 1: Effects of Lidocaine on Sinoatrial Node Electrophysiology in Humans
| Parameter | Condition | Control | Lidocaine | P-value | Citation |
| Sinus Cycle Length (ms) | Normal Sinus Node | 810 ± 34.3 | 774 ± 34.3 | < 0.001 | |
| Sinus Node Dysfunction | 1061 ± 67.6 | 1016 ± 64.5 | < 0.025 | ||
| Sinus Recovery Time (ms) | Normal Sinus Node | 1027 ± 49.4 | 1026 ± 52.5 | NS | |
| Sinus Node Dysfunction | 1269 ± 97.7 | 1170 ± 73.8 | < 0.05 | ||
| Sinoatrial Conduction Time (ms) | Normal Sinus Node | 87 ± 9.5 | 90 ± 9.2 | NS | |
| Sinus Node Dysfunction | 80 ± 10.3 | 96 ± 10.2 | < 0.001 |
Data are presented as mean ± SEM. NS = Not Significant.
Table 2: Effects of Lidocaine on Canine Sinoatrial Node Action Potential
| Parameter | Effect of Lidocaine (10-300 µg) | Citation |
| Cycle Length | Prolonged | |
| Action Potential Duration | Prolonged | |
| Rate of Phase 4 Depolarization | Decreased | |
| Action Potential Amplitude | Decreased | |
| Threshold Potential | Shifted to a more depolarized value | |
| Maximal Diastolic Potential | Shifted to a more depolarized value |
In human studies, lidocaine has been shown to shorten the sinus cycle length in individuals with both normal and dysfunctional sinus nodes. However, it appears to depress the tissue surrounding the node (perinodal tissue) primarily in patients with sinus node dysfunction, as evidenced by a significant increase in the sinoatrial conduction time. In isolated canine SA node preparations, lidocaine demonstrated a more direct depressant effect, prolonging the cycle length and decreasing the rate of diastolic (phase 4) depolarization.
Experimental Protocols
The following methodologies are compiled from studies on this compound and lidocaine to provide a comprehensive overview of relevant experimental designs.
In Vivo Canine Model for Antiarrhythmic Efficacy
-
Animal Model: Unanesthetized dogs with ventricular tachycardia induced by two-stage ligation of the left anterior descending coronary artery.
-
Drug Administration: Continuous intravenous infusion of this compound hydrochloride or lidocaine hydrochloride at a rate of 0.5 mg/kg/min until the onset of convulsions.
-
Monitoring: Continuous monitoring of electrocardiogram (ECG) for sinus rate, PR interval, and QRS duration. Arterial and central venous pressures, as well as respiratory rate, are also monitored.
Isolated Perfused Canine Sinoatrial Node Preparation
-
Tissue Preparation: The right atrium is isolated from puppies and the dorsal right atrial artery is cannulated for perfusion with oxygenated Tyrode solution.
-
Electrophysiological Recording: Intracellular action potentials from the sinus nodal area are recorded using conventional microelectrode techniques. Atrial contraction is recorded simultaneously.
Human Electrophysiological Studies
-
Patient Population: Patients with and without documented sinoatrial dysfunction.
-
Procedure: Intracardiac electrophysiological studies are performed before and after intravenous administration of lidocaine.
-
Measurements: Sinus cycle length, sinus node recovery time (by overdrive pacing), and sinoatrial conduction time are measured. Atrial effective and functional refractory periods are also assessed.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in a Sinoatrial Node Cell
Caption: Proposed mechanism of this compound on SA node cell excitability.
Experimental Workflow for Assessing this compound's Effects on the Sinoatrial Node
Caption: Workflow for in vitro electrophysiological study of this compound.
Conclusion
While direct evidence for the effects of this compound on sinoatrial node excitability is sparse, its classification as a Class Ib antiarrhythmic and its similarity to lidocaine suggest a primary mechanism involving the blockade of fast sodium channels. The data from lidocaine studies indicate that the effects on the SA node can be complex, potentially leading to either an increase or decrease in firing rate depending on the experimental model and the health of the cardiac tissue. The depressant effects on perinodal tissue in dysfunctional nodes highlight a potential area of concern and a target for further investigation with this compound. The experimental protocols and diagrams provided in this guide offer a framework for designing and interpreting future studies aimed at fully characterizing the electrophysiological profile of this compound on the sinoatrial node. Such research is crucial for a comprehensive understanding of its clinical utility and safety profile.
References
In Vitro Characterization of Droxicainide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative in vitro data for Droxicainide. This guide summarizes the known qualitative information about this compound and provides a comprehensive overview of the standard in vitro characterization pipeline for a putative Class Ib antiarrhythmic agent, using illustrative examples and protocols based on well-characterized drugs of the same class, such as lidocaine.
Introduction to this compound
This compound (DL-N-(2-hydroxyethyl)-pipecolinyl-2,6-dimethylanilide) is an antiarrhythmic agent with local anesthetic properties.[1] Early preclinical studies have shown that its antiarrhythmic and local anesthetic effects are quantitatively similar to those of lidocaine.[1] Notably, in animal models, this compound demonstrated a more favorable safety profile than lidocaine, with less local tissue irritation and consistently higher LD50 values, indicating lower systemic toxicity.[1] In studies on ouabain-induced arrhythmias in guinea pigs, this compound was found to be equipotent to lidocaine with a similar duration of action.[1]
Based on its structural similarity to lidocaine and its comparable antiarrhythmic and local anesthetic effects, this compound is classified as a putative Class Ib antiarrhythmic agent according to the Vaughan Williams classification.[1] The primary mechanism of action for Class Ib agents is the blockade of voltage-gated sodium channels (Nav) in their open and inactivated states, with rapid association and dissociation kinetics. This results in a shortening of the action potential duration (APD) in normal cardiac tissue.
Core In Vitro Characterization of a Putative Class Ib Antiarrhythmic Agent
The in vitro characterization of a compound like this compound is crucial to elucidate its precise mechanism of action, potency, and potential cardiac liabilities. This involves a series of electrophysiological and pharmacological assays.
Electrophysiological Assessment of Ion Channel Activity
The gold-standard technique for assessing the effect of a compound on ion channel function is patch-clamp electrophysiology . This can be performed using manual or automated systems on various cell preparations, including isolated primary cardiomyocytes or stable cell lines expressing specific human ion channels.
As a putative Class Ib agent, the primary target of this compound is the cardiac sodium channel, Nav1.5. The characterization of Nav1.5 blockade involves determining the tonic and use-dependent block.
Experimental Protocol: Whole-Cell Patch-Clamp for Nav1.5 Current Inhibition
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured and prepared for electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block , depolarizing pulses to -20 mV for 20 ms are applied at a low frequency (e.g., 0.1 Hz) before and after the application of this compound at various concentrations.
-
To evaluate use-dependent block , a train of depolarizing pulses to -20 mV for 20 ms is applied at a higher frequency (e.g., 1 Hz or 2 Hz). The progressive decrease in the peak sodium current during the pulse train indicates use-dependent inhibition.
-
-
Data Analysis: The peak inward sodium current is measured for each pulse. The percentage of block is calculated relative to the control (before drug application). The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to the Hill equation.
Illustrative Data Presentation:
| Parameter | Illustrative Value for a Class Ib Agent |
| Tonic Block IC50 (at 0.1 Hz) | 50 - 150 µM |
| Use-Dependent Block IC50 (at 2 Hz) | 10 - 30 µM |
This table presents hypothetical data for a typical Class Ib antiarrhythmic and does not represent actual data for this compound.
Assessment of a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac safety pharmacology. Inhibition of hERG can lead to a prolongation of the QT interval and an increased risk of Torsades de Pointes (TdP).
Experimental Protocol: Whole-Cell Patch-Clamp for hERG (Kv11.1) Current Inhibition
-
Cell Preparation: HEK293 cells stably expressing the human hERG channel are used.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Cells are held at -80 mV.
-
A depolarizing pulse to +20 mV for 2 seconds is applied to activate and then inactivate the hERG channels.
-
The membrane is then repolarized to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This protocol is repeated at a steady rate (e.g., every 10-15 seconds).
-
-
Data Analysis: The peak of the repolarizing tail current at -50 mV is measured before and after the application of this compound. The IC50 value is calculated from the concentration-response curve.
Illustrative Data Presentation:
| Parameter | Illustrative Value for a Class Ib Agent |
| hERG Block IC50 | > 30 µM |
This table presents hypothetical data for a typical Class Ib antiarrhythmic and does not represent actual data for this compound. Class Ib agents generally have a low affinity for hERG channels.
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends evaluating the effects of a new drug on a broader panel of cardiac ion channels to better predict proarrhythmic risk. This includes:
-
Calcium Channel (Cav1.2): L-type calcium channel.
-
Late Sodium Channel (Late INa): Persistent sodium current.
-
Other Potassium Channels: KvLQT1/minK (IKs), Kv4.3 (Ito), Kir2.1 (IK1).
The experimental protocols for these channels are similar to those described above, using specific cell lines and tailored voltage-clamp protocols to isolate and measure the current of interest.
Illustrative Multi-Ion Channel Profile for a Class Ib Agent:
| Ion Channel | Current | Illustrative IC50 |
| Nav1.5 (peak) | INa | 15 µM (Use-dependent) |
| Nav1.5 (late) | INa,L | 5 µM |
| hERG (Kv11.1) | IKr | > 50 µM |
| Cav1.2 | ICa,L | > 100 µM |
| KvLQT1/minK | IKs | > 100 µM |
This table presents hypothetical data for a typical Class Ib antiarrhythmic and does not represent actual data for this compound.
Effect on Cardiac Action Potential
The integrated effect of a compound on multiple ion channels is reflected in its modulation of the cardiac action potential. This is typically studied in isolated cardiac preparations.
Experimental Protocol: Action Potential Recording in Isolated Cardiomyocytes or Purkinje Fibers
-
Tissue Preparation: Ventricular papillary muscles or Purkinje fibers are dissected from animal hearts (e.g., rabbit, guinea pig, or dog).
-
Experimental Setup: The tissue is placed in a bath and superfused with oxygenated Tyrode's solution at a physiological temperature (37°C). The preparation is stimulated at a constant frequency (e.g., 1 Hz).
-
Recording: Sharp microelectrodes filled with 3 M KCl are used to impale the cells and record the transmembrane action potentials.
-
Data Analysis: Several action potential parameters are measured before and after drug application:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax or dV/dtmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
Effective Refractory Period (ERP)
-
Illustrative Effects of a Class Ib Agent on Cardiac Action Potential:
| Parameter | Expected Effect |
| Vmax | Decrease |
| APD50 | Decrease |
| APD90 | Decrease |
| ERP | Decrease |
| ERP/APD Ratio | Increase |
This table presents the expected qualitative effects of a typical Class Ib antiarrhythmic and does not represent actual data for this compound.
Visualizations
Signaling Pathway of a Class Ib Antiarrhythmic
Caption: Mechanism of action for a Class Ib antiarrhythmic agent like this compound.
Experimental Workflow for IC50 Determination using Patch-Clamp
Caption: Workflow for determining the IC50 of a compound on an ion channel.
Conclusion
References
Preliminary Studies on the Anesthetic Properties of Droxicainide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial research into the anesthetic properties of Droxicainide, a compound also investigated for its antiarrhythmic effects. This document synthesizes the available quantitative and qualitative data, details experimental methodologies from foundational studies, and illustrates the presumed mechanism of action based on its classification as a local anesthetic.
Quantitative Data Summary
The primary preliminary research on this compound directly compared its anesthetic and toxicological profile to that of Lidocaine. The key quantitative findings from these studies are summarized below for comparative analysis.
Table 1: Comparative Anesthetic Efficacy of this compound and Lidocaine
| Parameter | This compound | Lidocaine | Animal Model |
| Sensory Anesthesia | Generally Equivalent | Generally Equivalent | Guinea Pig (intradermal), Rabbit (corneal) |
| Motor and Sensory Block | Generally Equivalent | Generally Equivalent | Rat (sciatic nerve) |
| Antiarrhythmic Potency | Equipotent | Equipotent | Guinea Pig (ouabain-induced arrhythmia) |
| Duration of Antiarrhythmic Action | Same | Same | Guinea Pig (ouabain-induced arrhythmia) |
Table 2: Comparative Acute Toxicity of this compound and Lidocaine
| Parameter (LD50) | This compound | Lidocaine | Animal Model |
| Intravenous Administration | Consistently Higher | Consistently Lower | Mouse (unanesthetized) |
| Intravenous Administration | Consistently Higher | Consistently Lower | Rat (unanesthetized and pentobarbital-anesthetized) |
| Local Tissue Irritation | Less Irritation | More Irritation | Rabbit (intradermal) |
Experimental Protocols
The following methodologies were employed in the initial pharmacological studies to assess the anesthetic and toxicological properties of this compound.
Sensory Anesthesia Assessment (Guinea Pig and Rabbit)
-
Objective: To evaluate the local anesthetic efficacy on sensory nerves.
-
Methodology:
-
Intradermal Administration (Guinea Pig): A solution of this compound or Lidocaine was administered intradermally into the backs of guinea pigs. The anesthetic effect was assessed by observing the response to a standardized stimulus (e.g., pinprick) in the wheal area at predefined time intervals.
-
Corneal Application (Rabbit): A solution of this compound or Lidocaine was applied to the cornea of rabbits. The anesthetic effect was determined by the absence of the corneal reflex (blinking) upon stimulation with a fine probe (e.g., a von Frey filament).
-
Motor and Sensory Function Block (Rat)
-
Objective: To assess the nerve blocking capability of this compound on both motor and sensory functions.
-
Methodology:
-
This compound or Lidocaine was injected in proximity to the sciatic nerve in rats.
-
Sensory block was evaluated by assessing the response to a noxious stimulus (e.g., tail pinch or pinprick) in the dermatome of the sciatic nerve.
-
Motor block was determined by observing the degree of motor impairment in the corresponding limb.
-
Antiarrhythmic Action Assessment (Guinea Pig)
-
Objective: To compare the antiarrhythmic efficacy of this compound and Lidocaine.
-
Methodology:
-
Guinea pigs were anesthetized with pentobarbital.
-
Cardiac arrhythmias were induced by the administration of ouabain.
-
This compound or Lidocaine was administered intravenously to determine the dose required to suppress the arrhythmia and the duration of this effect.
-
Acute Systemic and Local Toxicity
-
Objective: To determine and compare the lethal dose (LD50) and local tissue irritation of this compound and Lidocaine.
-
Methodology:
-
Systemic Toxicity (Mouse and Rat): Increasing doses of this compound or Lidocaine were administered intravenously to both unanesthetized mice and unanesthetized and pentobarbital-anesthetized rats to determine the dose at which 50% of the animals died.
-
Local Irritation (Rabbit): this compound or Lidocaine was administered intradermally to rabbits, and the injection site was visually inspected for signs of tissue irritation, such as erythema and edema, over a set period.
-
Signaling Pathways and Mechanisms
While specific studies on the signaling pathway of this compound are not available, as a local anesthetic, it is presumed to follow the well-established mechanism of action for this class of drugs, which involves the blockade of voltage-gated sodium channels.
Presumed Mechanism of Action of this compound
Local anesthetics like this compound exert their effects by preventing the generation and conduction of nerve impulses.[1] They achieve this by binding to the α subunit of voltage-gated sodium channels within the nerve cell membrane.[1] This binding action inhibits the influx of sodium ions, which is a critical step in the depolarization phase of an action potential.[2] By preventing depolarization, the nerve impulse cannot be propagated, resulting in a loss of sensation.
Presumed mechanism of this compound action.
Experimental Workflow for Anesthetic Efficacy
The general workflow for assessing the anesthetic properties of a compound like this compound involves a series of in vivo tests to determine its efficacy and safety profile, often in comparison to a standard drug like Lidocaine.
General experimental workflow.
Conclusion
Preliminary studies indicate that this compound possesses local anesthetic properties that are quantitatively similar to those of Lidocaine.[3] Notably, this compound exhibited a more favorable safety profile, with consistently higher LD50 values and less local tissue irritation compared to Lidocaine in the animal models studied.[3] These initial findings suggest that this compound's anesthetic actions warrant further investigation to fully characterize its clinical potential. Future research should focus on detailed dose-response studies, elucidation of its specific interactions with sodium channel subtypes, and comprehensive preclinical safety and pharmacokinetic evaluations.
References
Droxicainide's Impact on Ventricular Action Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxicainide is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. While direct quantitative data from dedicated patch-clamp studies on this compound's effects on ventricular action potential parameters are not extensively available in public literature, its pharmacological profile and comparative studies with lidocaine provide a strong basis for understanding its electrophysiological impact. This guide synthesizes the available information on this compound, extrapolates its likely effects based on its drug class, and provides detailed experimental protocols for assessing the impact of such agents on ventricular action potentials.
Introduction to this compound and its Class
This compound is an antiarrhythmic drug that shares structural and functional similarities with lidocaine, placing it within the Class I category of the Vaughan Williams classification system. These drugs primarily act by blocking the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. The degree of sodium channel blockade and the kinetics of binding and unbinding determine the subclass (Ia, Ib, or Ic) and the specific electrophysiological effects. Based on its analogy to lidocaine, this compound is presumed to be a Class Ib agent.
Class Ib agents are characterized by their rapid association and dissociation from the sodium channel. This "fast-in, fast-out" kinetic profile results in a more pronounced effect at higher heart rates (use-dependence) and in depolarized or ischemic tissue, making them particularly effective for treating ventricular arrhythmias associated with these conditions.
Presumed Mechanism of Action and Signaling Pathway
The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel, Nav1.5, which is predominantly expressed in the heart. By binding to the channel, this compound reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential.
Figure 1: Presumed signaling pathway of this compound on ventricular myocytes.
Quantitative Effects on Ventricular Action Potential Parameters
While specific quantitative data for this compound remains elusive in the reviewed literature, its equipotency and, in some cases, greater potency compared to lidocaine in suppressing ventricular ectopic beats suggests a similar or more pronounced effect on the underlying electrophysiological parameters. The following tables summarize the known effects of lidocaine on ventricular action potential parameters, which can be considered representative of the expected effects of this compound.
Table 1: Effect of Lidocaine on Ventricular Action Potential Parameters
| Parameter | Effect | Magnitude of Change (Concentration-Dependent) |
| Maximum Upstroke Velocity (Vmax) | Decrease | Significant reduction, indicating sodium channel blockade. |
| Action Potential Duration (APD) | Shortening | Modest shortening, characteristic of Class Ib agents. |
| Effective Refractory Period (ERP) | Shortening or No Change | ERP may shorten, but the ERP/APD ratio can increase. |
| Resting Membrane Potential | No Significant Change | Generally stable at therapeutic concentrations. |
Table 2: Comparative Antiarrhythmic Efficacy (In Vivo)
| Drug | Efficacy in Suppressing Ventricular Ectopic Beats | Margin of Safety |
| This compound | Potent | Wider than lidocaine[1] |
| Lidocaine | Potent | Narrower than this compound[1] |
Detailed Experimental Protocols
The following are standard experimental protocols used to assess the impact of a compound like this compound on ventricular action potentials.
Preparation of Isolated Ventricular Myocytes
-
Animal Model: Adult male guinea pigs or rabbits are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital sodium).
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode's solution).
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a calcium-free Tyrode's solution to stop contractions, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.
-
Cell Storage: The isolated myocytes are stored in a high-potassium solution at low calcium concentration before use.
Whole-Cell Patch-Clamp Recording
This technique allows for the recording of ionic currents and action potentials from a single myocyte.
-
Cell Plating: A small aliquot of the myocyte suspension is placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current-Clamp Mode: The amplifier is switched to current-clamp mode to record the membrane potential. Action potentials are elicited by injecting brief suprathreshold current pulses.
-
Data Acquisition: Action potential parameters (Vmax, APD at different repolarization levels, resting membrane potential) are recorded at baseline and after the application of various concentrations of the test compound (e.g., this compound).
Figure 2: Experimental workflow for patch-clamp analysis of this compound's effects.
Microelectrode Recording from Ventricular Tissue
This method is used to study the effects of a drug on the electrophysiology of multicellular preparations, such as papillary muscles or ventricular strips.
-
Tissue Dissection: A thin strip of ventricular muscle or a papillary muscle is dissected from the heart.
-
Tissue Mounting: The tissue is mounted in a chamber and superfused with oxygenated Tyrode's solution at a physiological temperature.
-
Stimulation: The tissue is stimulated at a constant frequency using external electrodes.
-
Microelectrode Impalement: A sharp glass microelectrode filled with 3 M KCl is used to impale a cell within the tissue to record the intracellular action potential.
-
Data Recording: Action potential parameters are recorded at baseline and in the presence of the drug. This method also allows for the measurement of the effective refractory period (ERP) by introducing premature stimuli.
Conclusion
References
Early Research on the Therapeutic Potential of Droxicainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide, an antiarrhythmic and local anesthetic agent, emerged from early pharmacological studies as a promising therapeutic candidate.[1][2] As an anilide derivative, it shares a structural and functional resemblance to lidocaine, a widely used medication.[1] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the therapeutic potential of this compound, with a focus on its pharmacological effects, safety profile, and mechanism of action. The data presented here is compiled from key early studies to offer a comprehensive resource for researchers and professionals in the field of drug development.
Core Therapeutic Properties
Early research established this compound as a potent antiarrhythmic agent with significant local anesthetic properties.[1] Preclinical studies demonstrated its efficacy in models of cardiac arrhythmia and its ability to induce nerve blockade, positioning it as a potential alternative or successor to existing therapies like lidocaine.
Antiarrhythmic Activity
This compound's antiarrhythmic effects were investigated in various animal models. In a study involving ouabain-induced arrhythmias in guinea pigs, intravenously administered this compound was found to be equipotent to lidocaine in suppressing these arrhythmias, with a similar duration of action.[1] Further research in dogs with coronary artery occlusion revealed that this compound significantly reduces the size of myocardial infarcts. Specifically, it was shown to decrease the area of hypoperfusion that progresses to necrosis.
Local Anesthetic Effects
The local anesthetic properties of this compound were found to be generally equivalent to those of lidocaine. This was demonstrated through sensory anesthesia following intradermal administration in guinea pigs and corneal application in rabbits. Additionally, it effectively blocked motor and sensory function when injected near the sciatic nerve in rats. A notable advantage observed in these early studies was that this compound produced less local tissue irritation compared to lidocaine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound, providing a comparative perspective with lidocaine.
Table 1: Comparative Acute Systemic Toxicity (LD50)
| Animal Model | Anesthesia Status | This compound LD50 (mg/kg, IV) | Lidocaine LD50 (mg/kg, IV) |
| Mice | Unanesthetized | Consistently Higher | Lower |
| Rats | Unanesthetized | Consistently Higher | Lower |
| Rats | Pentobarbital-anesthetized | Consistently Higher | Lower |
Note: The source material states that the LD50 values for this compound were "consistently higher" than those for lidocaine, indicating a better safety profile in terms of acute systemic toxicity, but does not provide specific numerical values.
Table 2: Efficacy in Myocardial Infarction Model
| Treatment Group | Percent of Hypoperfused Area Evolving to Necrosis | Reduction in Necrosis vs. Control |
| Control | 85.6 ± 2.0% | - |
| Lidocaine | 68.1 ± 4.1% | 20% |
| This compound | 50.1 ± 5.3% | 41% |
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the early evaluation of this compound.
Ouabain-Induced Arrhythmia in Guinea Pigs
-
Objective: To assess the antiarrhythmic efficacy of this compound compared to lidocaine.
-
Animal Model: Pentobarbital-anesthetized guinea pigs.
-
Method:
-
Arrhythmias were induced by the administration of ouabain.
-
This compound or lidocaine was administered intravenously.
-
The primary outcome was the suppression of the induced arrhythmias. The duration of the antiarrhythmic action was also recorded.
-
Local Anesthetic Activity Assessment
-
Objective: To evaluate the local anesthetic potency and irritancy of this compound in comparison to lidocaine.
-
Animal Models: Guinea pigs, rabbits, and rats.
-
Methods:
-
Sensory Anesthesia (Guinea Pig): this compound and lidocaine were administered intradermally to assess the degree of sensory anesthesia.
-
Corneal Anesthesia (Rabbit): The anesthetic effect was evaluated after application to the cornea.
-
Sciatic Nerve Block (Rat): The substances were injected near the sciatic nerve to measure the block of motor and sensory function.
-
Local Tissue Irritation (Rabbit): The degree of local tissue irritation was observed following intradermal administration.
-
Myocardial Infarct Size Reduction in Dogs
-
Objective: To quantify the effect of this compound on the extent of myocardial necrosis following coronary artery occlusion.
-
Animal Model: Dogs.
-
Method:
-
The coronary artery was occluded to induce myocardial ischemia.
-
This compound or lidocaine was administered.
-
After six hours, the hearts were excised and sliced.
-
The area of myocardial damage was delineated by incubating the heart slices in triphenyltetrazolium chloride.
-
Autoradiography of the same slices was used to visualize the areas of myocardial hypoperfusion.
-
The percentage of the hypoperfused area that evolved to necrosis was calculated.
-
Visualizations: Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action: Sodium Channel Blockade
As a Class I antiarrhythmic and local anesthetic, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neurons and cardiac myocytes.
Caption: Proposed mechanism of this compound via sodium channel blockade.
Experimental Workflow: Myocardial Infarct Size Assessment
The following diagram illustrates the workflow for determining the effect of this compound on myocardial infarct size.
Caption: Workflow for assessing myocardial infarct size.
Conclusion
The early preclinical research on this compound established it as a promising therapeutic agent with potent antiarrhythmic and local anesthetic effects. Its pharmacological profile, characterized by an efficacy comparable to lidocaine but with a superior safety profile in terms of acute toxicity and local irritation, highlighted its potential for clinical development. The quantitative data from these foundational studies provide a solid basis for further investigation into its clinical applications. The mechanism of action, centered on the blockade of sodium channels, aligns it with established classes of therapeutic agents, offering a clear path for further mechanistic and clinical studies. This guide serves as a comprehensive summary of the critical early findings that have paved the way for the ongoing exploration of this compound's full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Droxicainide Patch Clamp Analysis in Ventricular Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide is a Class I antiarrhythmic agent, recognized for its local anesthetic properties and its efficacy in suppressing ventricular arrhythmias. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. As a structural and functional analogue of lidocaine, this compound is reported to have a similar antiarrhythmic potency but with a potentially more favorable safety profile, exhibiting less local tissue irritation and lower systemic toxicity.[1] Understanding the electrophysiological effects of this compound on ventricular cells is crucial for both mechanistic studies and safety pharmacology assessments.
These application notes provide a detailed protocol for characterizing the effects of this compound on sodium currents in isolated ventricular myocytes using the whole-cell patch-clamp technique. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the data presented and some specific parameters in the protocols are based on its close analogue, lidocaine. Given their reported equipotency in antiarrhythmic action, these values are expected to serve as a reliable proxy for the anticipated effects of this compound.
Mechanism of Action: Sodium Channel Blockade
This compound, as a Class Ib antiarrhythmic, primarily targets the fast sodium channels (Nav1.5) in ventricular myocytes. These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By binding to the sodium channels, this compound reduces the influx of sodium ions, thereby decreasing the rate and amplitude of the initial depolarization and slowing conduction velocity. This action can terminate re-entrant ventricular arrhythmias, which are a common cause of tachycardia.
The blockade of sodium channels by Class I antiarrhythmics is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. This compound, like lidocaine, is expected to have a high affinity for the open and inactivated states of the sodium channel, leading to a "use-dependent" or "rate-dependent" block. This means the blocking effect is more pronounced at faster heart rates when there are more open and inactivated channels.
Experimental Protocols
Ventricular Myocyte Isolation
A consistent and high-quality isolation of ventricular myocytes is fundamental for successful patch-clamp experiments.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Langendorff perfusion system
-
Collagenase Type II
-
Protease Type XIV
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Storage solution (e.g., M199 medium)
Protocol:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) calcium-free KH buffer for 5-10 minutes to wash out the blood.
-
Switch the perfusion to a digestive solution containing Collagenase Type II and Protease Type XIV in calcium-free KH buffer for 15-20 minutes.
-
Once the heart becomes flaccid, terminate the perfusion and remove the ventricles.
-
Mince the ventricular tissue in a high-potassium storage solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Allow the cells to settle, remove the supernatant, and resuspend the cells in fresh storage solution.
-
Store the isolated myocytes at room temperature for use within 8 hours.
Whole-Cell Patch Clamp Recordings
This protocol details the recording of sodium currents (INa) in isolated ventricular myocytes.
Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5.4 | |
| CaCl2 | 1.8 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | CsCl | 120 |
| NaCl | 10 | |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 5 | |
| pH adjusted to 7.2 with CsOH |
Equipment:
-
Patch-clamp amplifier and digitizer
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
Protocol:
-
Transfer an aliquot of isolated ventricular myocytes to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.
-
Approach a healthy, rod-shaped myocyte with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
Voltage-Clamp Protocols for Sodium Current Analysis
The following voltage-clamp protocols are designed to assess the tonic and use-dependent block of sodium channels by this compound.
A. Tonic Block Assessment:
-
Hold the membrane potential at -120 mV to ensure most sodium channels are in the resting state.
-
Apply a 50 ms depolarizing step to -20 mV to elicit the peak inward sodium current.
-
Record the peak current in the absence (control) and presence of varying concentrations of this compound.
-
Calculate the percentage of block for each concentration to determine the IC50 for tonic block.
B. Use-Dependent Block Assessment:
-
Hold the membrane potential at a more depolarized level, such as -90 mV, to mimic a physiological resting potential.
-
Apply a train of depolarizing pulses (e.g., 20 pulses at 1 Hz or 3 Hz) to -20 mV for 50 ms.
-
Measure the peak sodium current for each pulse in the train.
-
Compare the reduction in current from the first to the last pulse in the absence and presence of this compound.
-
The progressive decrease in current during the pulse train indicates use-dependent block.
Data Presentation
The following tables summarize the expected quantitative effects of a Class Ib antiarrhythmic like this compound on sodium currents and action potential parameters in ventricular myocytes, based on data for lidocaine.
Table 1: Effect of this compound (as Lidocaine) on Sodium Channel Currents
| Parameter | Condition | Value |
| Tonic Block IC50 | Peak INa | ~133.5 - 300 µM |
| Late INa | ~25 µM | |
| Use-Dependent Block IC50 | 10 Hz stimulation | ~133.5 µM |
Data derived from studies on lidocaine.
Table 2: Expected Effects of this compound on Ventricular Action Potential Parameters
| Parameter | Expected Effect | Mechanism |
| Vmax of Phase 0 | Decrease | Blockade of fast sodium channels |
| Action Potential Amplitude | Decrease | Reduction in peak sodium influx |
| Action Potential Duration (APD) | Shortening | Blockade of late sodium current |
| Effective Refractory Period (ERP) | Increase relative to APD | Slower recovery of sodium channels from inactivation |
Visualizations
Experimental Workflow
Caption: Workflow for patch clamp analysis of this compound.
Signaling Pathway
References
Preparation of Droxicainide Stock Solution for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxicainide is a Class Ib antiarrhythmic agent, analogous to lidocaine, that exerts its therapeutic effects by blocking fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. Its mechanism of action involves the inhibition of the rapid sodium influx during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity, particularly in depolarized or rapidly firing cells. This "use-dependent" or "state-dependent" block makes this compound effective in suppressing tachyarrhythmias.
Accurate and reproducible in vitro assessment of this compound's electrophysiological effects necessitates the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for various in vitro assays, including patch-clamp electrophysiology and cell-based assays.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Source/Comment |
| Molecular Weight | 276.37 g/mol | (this compound) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM - 100 mM | Based on common practice for similar compounds. |
| Storage of Stock Solution | -20°C | [1] |
| Typical In Vitro Working Concentration | 1 µM - 100 µM | Inferred from effective concentrations of the analogous drug, lidocaine, in in vitro cardiac electrophysiology studies.[2][3][4] |
| Final DMSO Concentration in Assay | < 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
0.22 µm DMSO-compatible syringe filter (optional)
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Calculation:
-
To prepare a 10 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 276.37 g/mol = 2.7637 mg
-
-
-
Weighing this compound: Carefully weigh out approximately 2.76 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or a polypropylene microcentrifuge tube.
-
Dissolution:
-
Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): For sterile applications such as cell culture, the stock solution can be sterilized by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions for In Vitro Assays
-
Thawing: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for the assay.
-
Important: To avoid precipitation of the compound, it is recommended to perform serial dilutions in the assay medium. Avoid diluting the DMSO stock directly into a large volume of aqueous solution. A stepwise dilution is preferable.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.
Diagrams
Caption: Workflow for this compound stock solution preparation and use.
Caption: Mechanism of action of this compound on cardiac sodium channels.
References
- 1. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Testing Droxicainide's Antiarrhythmic Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antiarrhythmic efficacy of Droxicainide using established animal models. The protocols described herein are based on published pharmacological studies and are intended to guide researchers in the preclinical assessment of this compound.
Overview of this compound
This compound is an antiarrhythmic agent classified as a Class I antiarrhythmic, similar to lidocaine. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction and suppressing ectopic pacemaker activity. Preclinical studies have demonstrated its efficacy in various arrhythmia models and have suggested a favorable safety profile compared to lidocaine.
Animal Models for Efficacy Testing
Two primary animal models have been utilized to assess the antiarrhythmic properties of this compound:
-
Ouabain-Induced Arrhythmia Model in Guinea Pigs: This model is used to induce ventricular arrhythmias through the administration of a cardiac glycoside, ouabain, which increases intracellular calcium and promotes delayed afterdepolarizations.
-
Coronary Artery Ligation-Induced Arrhythmia Model in Dogs: This model simulates arrhythmias resulting from myocardial ischemia and infarction, providing a clinically relevant context for evaluating antiarrhythmic agents.
Ouabain-Induced Arrhythmia Model in Guinea Pigs
This model is a reliable method for inducing ventricular arrhythmias to test the efficacy of Class I antiarrhythmic drugs.
Experimental Protocol
Materials:
-
Male or female guinea pigs (350-450 g)
-
Pentobarbital sodium (anesthetic)
-
Ouabain solution (80 µg/mL in normal saline)
-
This compound solution (for intravenous administration)
-
Lidocaine solution (for comparison, optional)
-
Infusion pump
-
ECG recording equipment
-
Intravenous catheters
Procedure:
-
Anesthetize the guinea pig with pentobarbital sodium (e.g., 30-40 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Cannulate the jugular vein for intravenous drug administration.
-
Insert ECG electrodes (Lead II configuration is common) to monitor cardiac rhythm continuously.
-
Allow the animal to stabilize for a period (e.g., 15-20 minutes) after instrumentation.
-
Initiate a continuous intravenous infusion of ouabain solution at a constant rate (e.g., 100 µ g/min ) to induce arrhythmias.
-
Observe the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Once a stable arrhythmia is established (e.g., consistent VPBs or a run of VT), administer a bolus or infusion of this compound.
-
Record the time to conversion to normal sinus rhythm and the duration of the antiarrhythmic effect.
-
A control group receiving vehicle and a positive control group receiving a standard antiarrhythmic like lidocaine should be included for comparison. One study found that this compound and lidocaine were equipotent in suppressing ouabain-induced arrhythmias in pentobarbital-anesthetized guinea pigs.
Data Presentation
Table 1: Efficacy of this compound in the Ouabain-Induced Arrhythmia Model in Guinea Pigs
| Treatment Group | Dose | Time to Onset of Arrhythmia (min) | Duration of Arrhythmia (min) | Time to Conversion to Sinus Rhythm (min) |
| Vehicle Control | - | |||
| This compound | ||||
| Lidocaine |
(Note: The table should be populated with experimental data. The provided structure is a template.)
Coronary Artery Ligation-Induced Arrhythmia Model in Dogs
This model is highly relevant for studying arrhythmias associated with myocardial ischemia.
Experimental Protocol
Materials:
-
Beagle dogs of either sex
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture material for coronary artery ligation
-
This compound solution (for intravenous infusion)
-
Lidocaine solution (for comparison)
-
Multi-channel physiological recording system (for ECG and blood pressure)
-
Ventilator
Procedure:
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify and isolate the left anterior descending (LAD) coronary artery.
-
In a two-stage ligation model , a partial ligation is performed first, followed by a complete ligation hours or a day later to induce ventricular tachycardia in the unanesthetized state.
-
Alternatively, a permanent ligation model can be used where the LAD is ligated in a single step.
-
Arrhythmias, typically ventricular tachycardia, will develop as a result of the myocardial ischemia.
-
Once a stable ventricular arrhythmia is present, begin a continuous intravenous infusion of this compound (e.g., 0.5 mg/kg/min).
-
Monitor the ECG for a reduction in the frequency of ventricular ectopic beats.
-
Record hemodynamic parameters such as arterial and central venous pressures.
-
A study using this model found that this compound was a more potent antiarrhythmic agent than lidocaine and had a wider margin of safety with respect to the cumulative doses and plasma concentrations at which they reduced the frequency of ectopic beats by 25, 50, and 75%.
Data Presentation
Table 2: Efficacy of this compound in the Coronary Ligation-Induced Arrhythmia Model in Dogs
| Treatment Group | Infusion Rate | % Reduction in Ventricular Ectopic Beats (Mean ± SEM) | Cumulative Dose for 50% Reduction (mg/kg) |
| Vehicle Control | - | ||
| This compound | 0.5 mg/kg/min | ||
| Lidocaine | 0.5 mg/kg/min |
(Note: The table should be populated with experimental data. The provided structure is a template.)
Table 3: Effect of this compound on Myocardial Infarct Size in a Canine Coronary Artery Occlusion Model
| Treatment Group | n | % of Hypoperfused Area Evolving to Necrosis (Mean ± SEM) | % Reduction in Necrosis vs. Control |
| Control | 9 | 85.6 ± 2.0 | - |
| Lidocaine | 10 | 68.1 ± 4.1 | 20% |
| This compound | 10 | 50.1 ± 5.3 | 41% |
Data from a comparative study on the effects of lidocaine and this compound on myocardial necrosis.
Visualization of Mechanism and Workflow
Signaling Pathway: this compound's Effect on Cardiac Action Potential
This compound, as a Class I antiarrhythmic, primarily targets the fast sodium channels in cardiomyocytes. Its blocking action on these channels leads to a decrease in the slope of Phase 0 of the action potential, which in turn slows the conduction of the electrical impulse through the cardiac tissue.
Caption: this compound's mechanism of action on the cardiac action potential.
Experimental Workflow: Ouabain-Induced Arrhythmia Model
The following diagram outlines the key steps in the ouabain-induced arrhythmia model for testing this compound.
Caption: Workflow for the ouabain-induced arrhythmia model.
Logical Relationship: Coronary Ligation Model and Efficacy Assessment
This diagram illustrates the logical flow from inducing ischemia to assessing the antiarrhythmic efficacy of this compound.
Caption: Logical flow of the coronary ligation model for efficacy testing.
Application Notes and Protocols for Investigating Droxicam in Isolated Langendorff Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. It functions as a prodrug, being converted in the body to its active metabolite, piroxicam.[1][2][3][4][5] The primary mechanism of action for piroxicam, and consequently droxicam, is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain. Prostaglandins are also synthesized within the heart and play a role in regulating cardiac function, including coronary blood flow and myocardial contractility. Given that the use of NSAIDs is associated with an increased risk of adverse cardiovascular events, such as myocardial infarction and stroke, understanding the direct effects of these drugs on the heart is of significant interest.
The isolated Langendorff heart preparation is a powerful ex vivo model that allows for the investigation of the direct effects of pharmacological agents on the heart, independent of systemic neurohumoral influences. These application notes provide a detailed protocol for utilizing the Langendorff preparation to assess the cardiac effects of droxicam.
Mechanism of Action: Prostaglandin Synthesis Inhibition
Droxicam is hydrolyzed to piroxicam, which then acts on the cyclooxygenase enzymes. By inhibiting COX-1 and COX-2, piroxicam prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes. In the heart, prostaglandins such as prostacyclin (PGI2) and prostaglandin E2 (PGE2) are involved in vasodilation and modulation of cardiac contractility. Inhibition of their synthesis can therefore impact cardiac function.
Experimental Protocols
Protocol 1: Assessment of Droxicam's Effects on Cardiac Hemodynamics
This protocol outlines the procedure for evaluating the dose-dependent effects of droxicam on the functional parameters of an isolated perfused rat heart.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/mL)
-
Sodium pentobarbital (or other suitable anesthetic)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4, 37°C
-
Droxicam stock solution (in a suitable vehicle, e.g., DMSO)
-
Langendorff perfusion system equipped with:
-
Peristaltic pump or gravity-fed perfusion
-
Heated reservoir and water jacketed tubing
-
Aortic cannula
-
Intraventricular balloon catheter connected to a pressure transducer
-
ECG electrodes
-
Coronary flow meter
-
Data acquisition system
-
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally). Administer heparin (e.g., 500 IU, intravenously) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.
-
Cannulation: Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a ligature.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min).
-
Instrumentation: Insert a fluid-filled latex balloon into the left ventricle via the mitral valve. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. Attach ECG electrodes to the heart.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP = systolic pressure - diastolic pressure), the maximum rate of pressure development (+dP/dt_max), the maximum rate of pressure decay (-dP/dt_max), and coronary flow (CF).
-
Experimental Groups:
-
Control Group: Continue perfusion with Krebs-Henseleit buffer for the duration of the experiment.
-
Vehicle Group: Administer the vehicle for the droxicam stock solution at the same volume and time points as the droxicam groups.
-
Droxicam Groups: Infuse droxicam into the perfusion line at increasing concentrations (e.g., 1 µM, 10 µM, 100 µM). Each concentration should be administered for a period of 15-20 minutes.
-
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.
Protocol 2: Investigating the Role of Prostaglandins in Droxicam's Cardiac Effects
This protocol aims to determine if the observed effects of droxicam are mediated through the inhibition of prostaglandin synthesis.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Droxicam Administration: Perfuse the heart with a fixed, effective concentration of droxicam determined from Protocol 1 (e.g., 100 µM) until a stable effect on cardiac parameters is observed.
-
Prostaglandin Co-administration: While continuing the droxicam infusion, co-administer a prostaglandin, such as prostacyclin (PGI2) or prostaglandin E2 (PGE2), into the perfusate.
-
Data Analysis: Observe if the co-administration of the prostaglandin reverses the cardiac effects induced by droxicam.
Data Presentation
The following tables represent hypothetical data that could be obtained from the described experiments, illustrating a potential dose-dependent effect of droxicam on cardiac function.
Table 1: Hypothetical Effects of Droxicam on Cardiac Hemodynamics
| Parameter | Baseline | Vehicle | Droxicam (1 µM) | Droxicam (10 µM) | Droxicam (100 µM) |
| Heart Rate (bpm) | 280 ± 15 | 278 ± 14 | 275 ± 16 | 265 ± 18 | 250 ± 20 |
| LVDP (mmHg) | 105 ± 8 | 103 ± 7 | 100 ± 9 | 92 ± 10 | 80 ± 12 |
| +dP/dt_max (mmHg/s) | 3500 ± 250 | 3450 ± 240 | 3300 ± 260 | 3000 ± 280 | 2600 ± 300 |
| -dP/dt_max (mmHg/s) | -2800 ± 200 | -2750 ± 190 | -2600 ± 210 | -2300 ± 230 | -1900 ± 250 |
| Coronary Flow (mL/min) | 12.5 ± 1.0 | 12.4 ± 0.9 | 11.8 ± 1.1 | 10.5 ± 1.2 | 9.0 ± 1.4 |
*Values are presented as mean ± SD. *p < 0.05 compared to Vehicle. LVDP: Left Ventricular Developed Pressure.
Table 2: Hypothetical Reversal of Droxicam's Effects by PGE2
| Parameter | Baseline | Droxicam (100 µM) | Droxicam (100 µM) + PGE2 (1 µM) |
| Coronary Flow (mL/min) | 12.6 ± 1.1 | 9.1 ± 1.3 | 12.2 ± 1.0# |
| LVDP (mmHg) | 104 ± 9 | 81 ± 11 | 101 ± 10# |
*Values are presented as mean ± SD. #p < 0.05 compared to Droxicam (100 µM).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the Langendorff heart preparation and subsequent drug administration.
Logical Relationship of the Mechanistic Study
This diagram shows the logical flow for investigating the mechanism of droxicam's action.
References
- 1. Droxicam - Wikipedia [en.wikipedia.org]
- 2. Droxicam | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Droxicam: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Droxicam : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Application Note & Protocol: Quantification of Droxicainide in Plasma by LC-MS/MS
Introduction
Droxicainide is an antiarrhythmic agent, structurally related to lidocaine, used in the management of cardiac arrhythmias. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The method employs a straightforward protein precipitation for sample preparation, ensuring high throughput and reliability.
Chemical Information
-
Compound: this compound
-
IUPAC Name: N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-2-piperidinecarboxamide[1]
-
Chemical Formula: C₁₆H₂₄N₂O₂[1]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound-d5 (or a suitable structural analog as an internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K₂EDTA)
2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards and QC Samples: Spike control human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Medium, High).
4. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[3]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Method
5.1. Liquid Chromatography Conditions
The following are typical starting parameters that should be optimized for the specific system.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
5.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 277.2 | 120.1 | 100 | 30 | 20 |
| This compound (Qualifier) | 277.2 | 86.1 | 100 | 30 | 25 |
| IS (this compound-d5) | 282.2 | 125.1 | 100 | 30 | 20 |
6. Method Validation
The bioanalytical method should be validated according to the guidelines of the FDA or EMA. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte. A linear regression with a weighting factor of 1/x² is commonly used.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
|---|---|
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) |
| Calibration Curve (r²) | ≥ 0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | % Bias within ± 15% of nominal concentration |
Data Presentation
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.152 |
| 1000 | 12.310 |
Table 5: Example Accuracy and Precision Data for QC Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 3.8 |
| Low | 3 | 6.2 | -2.1 | 7.5 | -1.5 |
| Medium | 75 | 4.8 | 1.3 | 5.9 | 2.1 |
| High | 750 | 3.5 | -0.8 | 4.2 | -1.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MRM fragmentation pathway for this compound.
References
Application of Droxicainide in Cardiac Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide, a lidocaine analog, is a Class Ib antiarrhythmic agent investigated for its potential in managing ventricular arrhythmias. Its mechanism of action, similar to other drugs in its class, primarily involves the blockade of voltage-gated sodium channels in cardiomyocytes. This document provides detailed application notes and protocols for the use of this compound in cardiac electrophysiology studies, aimed at elucidating its electrophysiological effects, mechanism of action, and potential therapeutic and proarrhythmic liabilities. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate this compound's cardiac safety and efficacy profile.
Mechanism of Action
This compound exerts its antiarrhythmic effects primarily by blocking the fast inward sodium current (INa) in cardiomyocytes. This action is state-dependent, with a higher affinity for open and inactivated sodium channels than for channels in the resting state. This "use-dependent" or "phasic" block is a hallmark of Class Ib antiarrhythmics and results in a more pronounced effect at higher heart rates, such as during tachyarrhythmias. By blocking sodium channels, this compound reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, slows conduction velocity, and can terminate re-entrant arrhythmias.
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound (Qualitative and Comparative)
| Parameter | Effect of this compound | Comparative Notes |
| Vmax (Maximum Upstroke Velocity) | Decrease (Rate-dependent) | Similar to lidocaine, with a more pronounced effect at faster stimulation rates. |
| Action Potential Duration (APD) | Shortening | Consistent with Class Ib agents, which can shorten the APD. |
| Effective Refractory Period (ERP) | Minimal change or slight decrease | Typical of Class Ib agents. |
| Conduction Velocity | Decrease | Slows conduction, particularly in depolarized or ischemic tissue. |
| QT Interval | No significant effect expected | A study on a similar compound, droxidopa, showed no effect on the QTc interval[1][2]. |
Table 2: Comparative IC50 Values for Sodium Channel (NaV1.5) Blockade
| Compound | IC50 (µM) | Species/Cell Line | Reference |
| Lidocaine | ~10 - 300 (Voltage-dependent) | Rabbit Purkinje fibers | [3] |
| Lidocaine | 43 - 200 (Use-dependent) | Cat/Guinea pig ventricular myocytes | [4] |
| Flecainide | 10.7 | hNaV1.5 (IonWorks) | [5] |
| Mexiletine | 67.2 | hNaV1.5 (IonWorks) |
Table 3: Comparative IC50 Values for Other Cardiac Ion Channels
| Compound | Channel | IC50 (µM) | Species/Cell Line | Reference |
| Lidocaine | KATP | 43 | Rat ventricular myocytes |
Experimental Protocols
The following are detailed protocols for evaluating the electrophysiological effects of this compound. These are generalized protocols based on standard methodologies for Class Ib antiarrhythmics and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Electrophysiology using Patch-Clamp on Isolated Ventricular Myocytes
Objective: To characterize the effects of this compound on the cardiac action potential and specific ion currents (INa, ICa,L, IKr) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit, guinea pig, or human induced pluripotent stem cell-derived cardiomyocytes).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system.
-
Standard external and internal solutions (see below).
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO or water).
Solutions:
-
External Solution (Tyrode's): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for Action Potential Recording): 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for INa Recording): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA; pH adjusted to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to adhere to glass coverslips in a recording chamber.
-
Patch-Clamp Recording:
-
Form a giga-ohm seal between the patch pipette and a single myocyte.
-
Rupture the membrane to achieve whole-cell configuration.
-
Switch to current-clamp mode to record action potentials or voltage-clamp mode to record specific ion currents.
-
-
Action Potential Recording:
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold current pulses at a desired frequency (e.g., 1 Hz).
-
Record baseline action potentials for a stable period (e.g., 5 minutes).
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM).
-
Record action potentials at each concentration until a steady-state effect is observed.
-
Analyze changes in resting membrane potential, action potential amplitude, Vmax, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Ion Current Recording (INa):
-
Use the appropriate internal and external solutions to isolate the sodium current.
-
Hold the cell at a negative potential (e.g., -120 mV) to ensure full channel availability.
-
Apply depolarizing voltage steps (e.g., to -20 mV) to elicit INa.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1, 5, 10 Hz).
-
Record baseline currents and then perfuse with increasing concentrations of this compound.
-
Analyze the reduction in peak INa to determine the IC50 and the kinetics of use-dependent block.
-
Protocol 2: In Vivo Cardiac Electrophysiology Study in an Anesthetized Canine Model
Objective: To evaluate the effects of intravenously administered this compound on cardiac conduction, refractoriness, and arrhythmia inducibility in a large animal model.
Materials:
-
Anesthetized, ventilated mongrel dogs.
-
Multipolar electrophysiology catheters.
-
Programmable electrical stimulator.
-
ECG and intracardiac electrogram recording system.
-
Infusion pump.
-
This compound hydrochloride for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Introduce electrophysiology catheters via femoral veins and arteries and position them in the right atrium, His bundle region, right ventricular apex, and coronary sinus under fluoroscopic guidance.
-
Baseline Electrophysiological Measurements:
-
Record baseline surface ECG and intracardiac electrograms.
-
Measure baseline conduction intervals (PR, QRS, QT, AH, HV).
-
Determine the sinus node recovery time (SNRT) and Wenckebach cycle length (WCL).
-
Measure atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.
-
-
This compound Administration:
-
Administer a loading dose of this compound intravenously, followed by a continuous infusion to achieve and maintain target plasma concentrations.
-
-
Post-Drug Electrophysiological Measurements:
-
Repeat all baseline electrophysiological measurements at steady-state drug concentrations.
-
Assess for any changes in conduction, refractoriness, and automaticity.
-
-
Arrhythmia Induction:
-
Perform programmed ventricular stimulation to assess the inducibility of ventricular tachycardia (VT).
-
Compare the ease of arrhythmia induction before and after this compound administration.
-
Visualizations
Signaling Pathway
Caption: this compound's primary mechanism of action.
Experimental Workflow: Patch-Clamp Study
References
- 1. Impact of the Norepinephrine Prodrug Droxidopa on the QTc Interval in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the Norepinephrine Prodrug Droxidopa on the QTc Interval in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Droxicainide's Effect on Nerve Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide, a structural analogue of lidocaine, is a local anesthetic agent that primarily functions by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials, thereby preventing nerve impulse transmission and producing a local anesthetic effect. These application notes provide a detailed protocol for assessing the effects of this compound on nerve conduction, utilizing both in vitro and in vivo electrophysiological techniques.
The following protocols are designed to enable researchers to quantify the dose-dependent effects of this compound on key nerve conduction parameters, such as conduction velocity and action potential amplitude. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for lidocaine, a well-characterized local anesthetic of the same class, is provided for comparative purposes.
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its effect by binding to a specific site within the pore of voltage-gated sodium channels. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property leads to a use-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons. By stabilizing the inactivated state of the sodium channel, this compound reduces the number of channels available to open in response to a depolarizing stimulus, thus increasing the threshold for excitation and slowing the propagation of the action potential.
This compound's state-dependent binding to sodium channels.
Quantitative Data Summary
The following tables summarize the effects of lidocaine on sodium channels and nerve conduction parameters. This data is presented as a reference for the expected effects of a local anesthetic like this compound.
Table 1: Inhibitory Concentration (IC50) of Lidocaine on Sodium Channels
| Channel Subtype | Preparation | IC50 (µM) | Reference |
| NaV1.5 (Peak Current) | Human iPSC-derived Cardiomyocytes | 133.5 | [1] |
| NaV1.5 (Late Current) | - | - | [2] |
| NaV1.7 | - | - | [3] |
Table 2: Effect of Lidocaine on Compound Action Potential (CAP) in Rat Sciatic Nerve
| Parameter | Control | Lidocaine (Concentration) | % Change | Reference |
| CAP Amplitude (mV) | 9.05 ± 0.50 | 3.93 ± 0.41 | -56.00 ± 5.17% | [4] |
| Conduction Velocity (m/s) | - | - | Shift towards slower velocities | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Compound Action Potential (CAP) in Isolated Sciatic Nerve
This protocol details the methodology for recording compound action potentials from an isolated rodent sciatic nerve to assess the dose-dependent effects of this compound.
Materials:
-
Adult Wistar rat (250-300g)
-
Dissection tools (forceps, scissors, etc.)
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Oscilloscope or data acquisition system
-
Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 11 glucose; pH 7.4)
-
This compound stock solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Nerve Dissection:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Euthanize the animal and carefully dissect the sciatic nerve from the sciatic notch to the tibial and peroneal branches.
-
Immediately place the excised nerve in chilled Ringer's solution.
-
-
Nerve Mounting and Equilibration:
-
Mount the sciatic nerve in the nerve chamber, ensuring the stimulating electrodes are placed at the proximal end and the recording electrodes at the distal end.
-
Continuously perfuse the nerve with oxygenated Ringer's solution at a constant temperature (e.g., 37°C).
-
Allow the nerve to equilibrate for at least 30 minutes before recording baseline measurements.
-
-
Recording Baseline CAP:
-
Apply a supramaximal stimulus (a stimulus intensity that elicits a maximal CAP response) to the nerve.
-
Record the resulting compound action potential.
-
Measure the baseline CAP amplitude (peak-to-peak), latency (time from stimulus to the onset of the CAP), and duration.
-
Calculate the baseline conduction velocity by dividing the distance between the stimulating and recording electrodes by the latency.
-
-
Application of this compound:
-
Prepare a series of this compound concentrations in Ringer's solution.
-
Begin by perfusing the nerve with the lowest concentration of this compound.
-
Allow the drug to equilibrate for a defined period (e.g., 15-20 minutes).
-
-
Recording Post-Drug CAP:
-
Apply the same supramaximal stimulus and record the CAP in the presence of this compound.
-
Measure the post-drug CAP amplitude, latency, and duration.
-
Calculate the post-drug conduction velocity.
-
-
Dose-Response and Washout:
-
Repeat steps 4 and 5 for each concentration of this compound in ascending order.
-
After the highest concentration, perfuse the nerve with drug-free Ringer's solution to assess the reversibility of the drug's effects (washout). Record the CAP at regular intervals during washout.
-
-
Data Analysis:
-
Express the changes in CAP amplitude, conduction velocity, and other parameters as a percentage of the baseline values.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that produces 50% inhibition of the CAP amplitude).
-
Workflow for in vitro assessment of this compound.
Protocol 2: In Vivo Assessment of this compound's Effect on Nerve Conduction Velocity (NCV)
This protocol describes the in vivo measurement of nerve conduction velocity in a rodent model to evaluate the local anesthetic effects of this compound.
Materials:
-
Adult Wistar rat (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Stimulating and recording needle electrodes
-
Electromyography (EMG) machine or equivalent data acquisition system
-
This compound solution for injection
-
Saline solution (control)
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Place the animal on a heating pad to maintain its core body temperature at 37°C.
-
Shave the fur over the hind limb to expose the skin for electrode placement.
-
-
Electrode Placement:
-
Insert the stimulating needle electrodes percutaneously near the sciatic nerve at two different locations: a proximal site (e.g., sciatic notch) and a distal site (e.g., near the ankle to stimulate the tibial nerve).
-
Insert the recording needle electrodes into the intrinsic foot muscles (e.g., plantar muscles) to record the compound muscle action potential (CMAP).
-
Place a ground electrode subcutaneously between the stimulating and recording sites.
-
-
Baseline NCV Measurement:
-
Stimulate the nerve at the distal site with a single supramaximal electrical pulse and record the resulting CMAP. Measure the latency (L-distal) from the stimulus artifact to the onset of the CMAP.
-
Stimulate the nerve at the proximal site with the same stimulus intensity and record the CMAP. Measure the latency (L-proximal).
-
Measure the distance (D) between the proximal and distal stimulation sites along the path of the nerve.
-
Calculate the baseline NCV using the formula: NCV = D / (L-proximal - L-distal) .
-
-
This compound Administration:
-
Inject a defined volume and concentration of this compound solution subcutaneously near the sciatic nerve, between the proximal and distal stimulation sites.
-
In a control group, inject an equivalent volume of saline.
-
-
Post-Injection NCV Measurements:
-
At specific time points after the injection (e.g., 5, 15, 30, 60, and 90 minutes), repeat the NCV measurements as described in step 3.
-
Record the CMAP amplitude at each time point to assess the degree of nerve block.
-
-
Data Analysis:
-
Plot the NCV and CMAP amplitude over time for both the this compound and saline-treated groups.
-
Determine the onset of action, duration of action, and degree of nerve block for different concentrations of this compound.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the effects of this compound with the control group.
-
Workflow for in vivo assessment of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's effects on nerve conduction. By employing both in vitro and in vivo methodologies, researchers can obtain a comprehensive understanding of the pharmacodynamic properties of this compound, including its potency, onset and duration of action, and dose-response relationship. The provided comparative data for lidocaine serves as a valuable benchmark for these investigations. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for the development and characterization of this compound as a local anesthetic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Dexmedetomidine augments the effect of lidocaine: power spectrum and nerve conduction velocity distribution study - PMC [pmc.ncbi.nlm.nih.gov]
Droxicainide Administration in Rodent Models of Myocardial Infarction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide is an antiarrhythmic agent, structurally similar to lidocaine, that has demonstrated cardioprotective effects in the context of myocardial ischemia.[1][2] As a Class Ib antiarrhythmic, its primary mechanism of action is the blockade of voltage-gated sodium channels.[3][4] Notably, this compound exhibits a preferential affinity for sodium channels in their inactivated state, a condition more prevalent in ischemic myocardial tissue. This targeted action allows for the selective modulation of damaged cardiac cells while minimizing effects on healthy tissue.[5] These application notes provide detailed protocols for the administration of this compound in rodent models of myocardial infarction (MI), summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways.
Quantitative Data Summary
While specific studies on this compound in rodent MI models are limited, data from a comparative study in a canine model provides valuable insights into its efficacy. The following tables summarize the key findings from this study and provide extrapolated dosage information for rodent models.
Table 1: Efficacy of this compound in a Canine Model of Myocardial Infarction
| Treatment Group | Number of Subjects (n) | Hypoperfused Area Evolving to Necrosis (%) | Reduction in Necrosis vs. Control (%) | p-value (vs. Control) | p-value (vs. Lidocaine) |
| Control | 9 | 85.6 ± 2.0 | - | - | - |
| Lidocaine | 10 | 68.1 ± 4.1 | 20 | < 0.01 | - |
| This compound | 10 | 50.1 ± 5.3 | 41 | < 0.001 | < 0.005 |
Table 2: Recommended this compound Dosage for Rodent Models (Extrapolated)
| Rodent Model | Route of Administration | Bolus Dose (mg/kg) | Continuous Infusion (mg/kg/hr) | Notes |
| Mouse | Intravenous (IV) | 1 | 0.6 - 1.0 | Dosage adapted from lidocaine protocols in murine MI models. |
| Rat | Intravenous (IV) | 1 - 2 | 1.0 - 1.5 | Dosage adapted from lidocaine protocols in rat MI models and general allometric scaling. |
Experimental Protocols
Rodent Model of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol describes the surgical induction of myocardial infarction in rats or mice, a standard and widely used model.
Materials:
-
Rodent (Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (6-0 or 7-0 silk)
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rodent and place it in a supine position on a warming pad to maintain body temperature. Intubate the animal and connect it to a rodent ventilator.
-
Surgical Incision: Make a left thoracotomy incision at the fourth intercostal space to expose the heart.
-
Pericardium Opening: Carefully open the pericardium to visualize the left ventricle and the LAD coronary artery.
-
LAD Ligation: Pass a suture needle with 6-0 or 7-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
Induction of Ischemia: Ligate the LAD artery. Successful ligation is confirmed by the observation of blanching of the anterior ventricular wall and ST-segment elevation on the ECG.
-
Chest Closure: Close the chest wall in layers.
-
Post-operative Care: Extubate the animal once it resumes spontaneous breathing. Provide post-operative analgesia and monitor for recovery.
This compound Preparation and Administration
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
-
Infusion pump
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the weight of the animal.
-
For example, for a 1 mg/kg bolus dose in a 25g mouse, you would need 0.025 mg of this compound. If your stock solution is 1 mg/mL, you would administer 0.025 mL.
-
Ensure the solution is sterile by filtering it through a 0.22 µm filter.
Administration Protocol:
-
Timing of Administration: this compound can be administered either prior to or following the induction of ischemia. In the canine study, the infusion was started 15 minutes after coronary artery occlusion.
-
Route of Administration: Intravenous (IV) administration via the tail vein or another accessible vein is recommended for precise control of dosing.
-
Bolus and Infusion:
-
Administer an initial bolus dose (e.g., 1 mg/kg for a mouse) over 1-2 minutes.
-
Immediately follow the bolus with a continuous infusion at the desired rate (e.g., 0.6 mg/kg/hr for a mouse) for the duration of the experiment.
-
Signaling Pathways and Mechanism of Action
This compound's cardioprotective effects are primarily attributed to its function as a sodium channel blocker. By inhibiting the influx of sodium into cardiomyocytes, particularly during ischemia, it mitigates the downstream detrimental effects of ionic imbalance.
Further studies on the related compound, lidocaine, have implicated the c-Jun N-terminal kinase (JNK) signaling pathway in its cardioprotective effects during ischemia-reperfusion injury. It is plausible that this compound shares this mechanism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of MI.
References
- 1. Lidocaine protects from myocardial damage due to ischemia and reperfusion in mice by its antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. youtube.com [youtube.com]
Determining the Ion Channel Selectivity of Droxicainide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide, a structural analog of lidocaine, is classified as a Class I antiarrhythmic agent, suggesting its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav). A comprehensive understanding of its ion channel selectivity is paramount for elucidating its therapeutic efficacy and predicting potential off-target effects, particularly cardiac toxicity. These application notes provide a detailed overview of standard cellular assays and protocols to thoroughly characterize the ion channel selectivity profile of this compound and similar compounds.
Data Presentation: Ion Channel Inhibition by this compound Analogs
To establish a framework for evaluating the selectivity of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of analogous compounds against a panel of key cardiac and neuronal ion channels. This data provides a benchmark for assessing the relative potency and selectivity of novel compounds.
| Compound | Ion Channel | IC50 (µM) | Comments |
| Lidocaine | Nav1.5 (cardiac) | ~200 (tonic block) | Potency increases with channel use (use-dependent block)[1] |
| Nav1.7 (neuronal) | State-dependent | Higher affinity for open and inactivated states[2] | |
| SK2 (potassium) | 77.8 | Small conductance calcium-activated potassium channel[3] | |
| Ropivacaine | Nav (TTX-S) | 116 | Tetrodotoxin-sensitive sodium channels in DRG neurons[4] |
| Nav (TTX-R) | 54 | Tetrodotoxin-resistant sodium channels in DRG neurons[4] | |
| Cav (L-type) | 263 | L-type calcium current in canine ventricular cardiomyocytes | |
| Kv (rapid delayed rectifier) | 303 | Rapid delayed rectifier potassium current in canine ventricular cardiomyocytes | |
| Kv (slow delayed rectifier) | 106 | Slow delayed rectifier potassium current in canine ventricular cardiomyocytes | |
| TREK-1 (potassium) | 402.7 | Two-pore domain potassium channel | |
| Flecainide | Nav1.5 (cardiac) | 10.7 (use-dependent) | Potent use-dependent block |
| Nav1.5 (cardiac) | 345 (tonic block) | Weaker block of resting channels | |
| Kv1.5 | 38.14 | Atrial-selective potassium channel | |
| hERG (Kv11.1) | 1.49 | Important for cardiac safety assessment | |
| Transient Outward K+ Current (ITO) | 3.7 | ||
| Delayed Rectifier K+ Current (IK) | 15 |
Note: IC50 values can vary based on experimental conditions, including cell type, temperature, and the specific voltage protocols used.
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Automated Patch Clamp Workflow.
Caption: Ion Channel Selectivity Determination.
Experimental Protocols
Automated Patch-Clamp Electrophysiology for High-Throughput Selectivity Screening
Automated patch-clamp (APC) systems offer a high-throughput method for assessing the effects of compounds on a wide array of ion channels. These platforms are ideal for primary screening and generating concentration-response curves to determine IC50 values.
Objective: To determine the IC50 of this compound for a panel of voltage-gated ion channels (e.g., Nav1.5, hERG, Kv1.5, Cav1.2).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the ion channel of interest.
-
APC Instrument: e.g., QPatch, IonWorks Barracuda, or similar.
-
APC Consumables: Planar patch-clamp chips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 KCl, 5 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
Note: Solution compositions may need to be optimized for specific ion channels.
-
-
This compound Stock Solution: 10 mM in DMSO, serially diluted to final concentrations in the external solution.
Protocol:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a gentle cell dissociation reagent, wash with extracellular solution, and resuspend to a final concentration of 1-5 x 106 cells/mL.
-
Instrument Setup: Prime the APC instrument with internal and external solutions according to the manufacturer's instructions.
-
Compound Plate Preparation: Prepare a 384-well compound plate containing serial dilutions of this compound. Include vehicle controls (e.g., 0.1% DMSO in external solution) and a positive control (a known blocker of the target channel).
-
Experiment Execution:
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol, which includes:
-
Cell capture on the patch-clamp chip.
-
Formation of a gigaseal and establishment of the whole-cell configuration.
-
Application of a specific voltage protocol to elicit and measure ion channel currents.
-
Pre-compound current recording to establish a baseline.
-
Application of this compound at various concentrations.
-
Post-compound current recording.
-
-
-
Data Analysis:
-
Measure the peak current amplitude for each well before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Manual Patch-Clamp Electrophysiology for Detailed Mechanistic Studies
Manual patch-clamp remains the gold standard for detailed characterization of drug-channel interactions, including state-dependent block and gating kinetics.
Objective: To characterize the mechanism of this compound block on Nav1.5, including tonic and use-dependent inhibition.
Materials:
-
Cell Line: HEK-293 cells stably expressing human Nav1.5.
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition system (e.g., pCLAMP software).
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
-
Solutions: As described for the automated patch-clamp protocol.
-
This compound Solutions: Prepared in external solution.
Protocol:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a gigaseal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes.
-
-
Voltage Protocols:
-
Tonic Block: From a holding potential of -120 mV (where most channels are in a resting state), apply a 20 ms depolarizing pulse to -10 mV every 30 seconds to elicit Na+ currents. After establishing a stable baseline, perfuse with increasing concentrations of this compound.
-
Use-Dependent Block: From a holding potential of -120 mV, apply a train of 20 ms depolarizing pulses to -10 mV at a frequency of 5 or 10 Hz. This protocol increases the proportion of channels in the open and inactivated states.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to each voltage pulse.
-
For tonic block, calculate the percent inhibition at each concentration to determine the resting-state IC50.
-
For use-dependent block, measure the progressive decrease in current amplitude during the pulse train. The IC50 for the use-dependent block is typically significantly lower than for the tonic block.
-
Fluorescence-Based Assays for Primary Screening
Fluorescence-based assays using voltage- or ion-sensitive dyes provide a high-throughput, lower-cost alternative to electrophysiology for initial screening. These assays measure changes in membrane potential or ion flux as an indirect readout of ion channel activity.
Objective: To perform a primary screen of this compound against a panel of ion channels using a membrane potential-sensitive dye.
Materials:
-
Cell Lines: Stably expressing the ion channels of interest.
-
Fluorescence Plate Reader: Equipped with injectors.
-
Assay Plates: 384-well black, clear-bottom microplates.
-
Membrane Potential-Sensitive Dye Kit: e.g., FLIPR Membrane Potential Assay Kit.
-
Solutions: Assay-specific buffers provided with the kit.
-
Activator Compound: A compound known to open the target channel (e.g., veratridine for Nav channels).
Protocol:
-
Cell Plating: Seed cells into 384-well plates and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye dissolved in assay buffer. Incubate according to the manufacturer's instructions (typically 1 hour at room temperature).
-
Compound Addition: Transfer the assay plate to the fluorescence plate reader. Add this compound at various concentrations to the wells.
-
Assay Execution:
-
Record a baseline fluorescence signal.
-
Inject the channel activator into the wells.
-
Record the change in fluorescence over time. In the presence of an inhibitor like this compound, the fluorescence change induced by the activator will be reduced.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to vehicle and positive controls.
-
Generate concentration-response curves and calculate IC50 values.
-
Conclusion
The systematic application of these cellular assays will enable a comprehensive characterization of this compound's ion channel selectivity profile. Beginning with high-throughput fluorescence-based or automated patch-clamp screens to identify primary targets and potential off-target interactions, followed by detailed mechanistic studies using manual patch-clamp electrophysiology, researchers can build a robust understanding of the compound's pharmacological properties. This information is critical for guiding further drug development, predicting clinical efficacy, and ensuring patient safety.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Droxicainide Solubility Challenges in Physiological Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with droxicainide in physiological buffers during experimental procedures.
Introduction
This compound is an antiarrhythmic agent under investigation for its therapeutic potential. As a weakly basic and lipophilic compound, researchers may encounter difficulties in achieving and maintaining its solubility in aqueous physiological buffers, leading to precipitation and impacting experimental reproducibility and accuracy. This guide offers practical solutions and detailed protocols to overcome these challenges.
Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Basic pKa | 8.5 - 9.0 | This compound is a weak base. Its solubility is highly pH-dependent, being more soluble at a pH below its pKa. |
| logP | 2.5 - 3.0 | This value indicates that this compound is a moderately lipophilic ("water-fearing") compound, which contributes to its limited aqueous solubility. |
| Molecular Weight | 276.38 g/mol | - |
| SMILES | O=C(C1N(CCO)CCCC1)NC2=C(C)C=CC=C2C | - |
Note: These values are predicted and should be used as a guide for initial experimental design. Experimental determination is recommended for higher accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my physiological buffer (e.g., PBS, pH 7.4)?
A1: Precipitation of this compound at physiological pH is expected due to its chemical nature. As a weak base with a predicted pKa of 8.5-9.0, it is predominantly in its less soluble, neutral form at pH 7.4. The combination of its basicity and moderate lipophilicity (logP ~2.5-3.0) leads to low aqueous solubility.
Q2: What is the expected solubility of this compound in common buffers?
A2: Specific experimental solubility data for this compound in various buffers is limited. However, based on its predicted pKa and logP, its solubility in neutral to alkaline buffers will be low. To provide a practical reference, the table below shows the aqueous solubility of other local anesthetics with similar physicochemical properties.
| Compound | pKa | logP | Aqueous Solubility (pH 7.4) |
| Lidocaine | 7.9 | 2.3 | ~6 mg/mL |
| Bupivacaine | 8.1 | 3.4 | ~0.6 mg/mL |
| Ropivacaine | 8.1 | 2.9 | ~1.3 mg/mL |
Data is approximate and collected from various sources for illustrative purposes.
Based on these comparisons, this compound's solubility in physiological buffers at pH 7.4 is anticipated to be in the low mg/mL range or even lower.
Q3: How can I increase the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the buffer will increase the proportion of the more soluble, protonated form of this compound.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of lipophilic compounds.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.
Troubleshooting Guide
This section provides a step-by-step guide to address this compound precipitation during your experiments.
Problem: this compound precipitates upon addition to a physiological buffer.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Due to its lipophilic nature, a high-concentration stock solution of this compound should be prepared in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for solubilizing this compound in your buffer of choice.
Materials:
-
This compound stock solution (in DMSO)
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers. Keep the final DMSO concentration consistent and low (e.g., <1%) across all samples.
-
Include a buffer-only control for each pH.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect for any signs of precipitation.
-
For a quantitative measurement, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a predetermined wavelength for this compound.
-
The highest concentration at each pH without precipitation represents the approximate solubility under those conditions.
Signaling Pathway
This compound is classified as a Class I antiarrhythmic drug, which primarily acts by blocking sodium channels in cardiomyocytes.
Optimizing Droxicainide concentration for patch clamp experiments
Welcome to the technical support center for optimizing the use of Droxicainide in patch clamp experiments. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a local anesthetic and antiarrhythmic agent.[1][2] Like other drugs in its class, such as Lidocaine, its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV).[3][4][5] This inhibition is crucial for its role in modulating neuronal excitability and cardiac action potentials.
Q2: I cannot find a specific IC50 value for this compound for my target sodium channel subtype. What concentration should I start with?
A2: Direct IC50 values for this compound on specific NaV channel subtypes are not widely published. However, studies have shown that this compound is equipotent to Lidocaine in its antiarrhythmic and local anesthetic effects. Therefore, as a starting point, you can use concentrations similar to those effective for Lidocaine. For Lidocaine, the IC50 for resting-state sodium channels is approximately 300 µM, while for open or inactivated channels, it is significantly lower, around 20 µM. A good starting concentration range for this compound would be between 10 µM and 500 µM, depending on the stimulation protocol and the state of the channels you are targeting.
Q3: My recordings become noisy and unstable after applying this compound. What could be the cause?
A3: Instability after drug application can stem from several factors:
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions (including control) and is at a low, non-disruptive level (typically <0.1%).
-
Compound Precipitation: Higher concentrations of this compound might precipitate in your extracellular solution. Visually inspect the solution and consider filtering it before use.
-
Off-Target Effects: While primarily a sodium channel blocker, high concentrations of any drug can have off-target effects on other ion channels, potentially altering cell health and membrane stability.
-
Perfusion System Issues: Ensure your perfusion system is delivering the solution smoothly and at a constant rate. Air bubbles or changes in flow rate can cause mechanical artifacts.
Q4: I am not seeing a significant block of the sodium current, even at high concentrations. What should I check?
A4: The block of voltage-gated sodium channels by local anesthetics like this compound is highly state-dependent. This means the drug binds with different affinities to the resting, open, and inactivated states of the channel.
-
Resting State: If your protocol primarily holds the cell at a very negative potential (e.g., -120 mV) and uses brief depolarizations, you are mainly probing the resting state, which has a lower affinity for the drug.
-
Use-Dependent Block: To enhance the block, you need to promote the open and inactivated states. This can be achieved by:
-
Using a more depolarized holding potential (e.g., -70 mV) to increase the proportion of inactivated channels.
-
Applying repetitive depolarizing pulses (e.g., at 5-10 Hz) to encourage channel opening and subsequent inactivation, which reveals use-dependent block.
-
Q5: How can I determine if this compound's block is use-dependent in my preparation?
A5: To test for use-dependent block, apply a train of depolarizing voltage pulses at a set frequency (e.g., 10 Hz) both before and after applying this compound. If the drug exhibits use-dependence, you will observe a progressive decrease in the peak sodium current with each pulse in the train in the presence of the drug, a phenomenon that is absent or much less pronounced in the control condition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Variable IC50 Values | Different stimulation protocols are being used, probing different channel states (resting vs. inactivated). The health of the cells is inconsistent. | Standardize your voltage-clamp protocol. Use a protocol that specifically probes the channel state of interest (see Experimental Protocols section). Ensure consistent cell health and passage number. |
| Slow Onset of Block | Inefficient solution exchange in the recording chamber. The drug may need to cross the cell membrane to reach its binding site. | Verify the efficiency and speed of your perfusion system. Allow for a sufficient equilibration period (e.g., 3-5 minutes) after drug application before recording. |
| Irreversible Block | High drug concentration causing cell toxicity. The compound may be "trapped" within the channel. | Use the lowest effective concentration. Ensure adequate and prolonged washout with control solution. For some local anesthetics, recovery can be very slow. |
| Difficulty Forming Giga-ohm Seal | Poor cell health. Debris at the pipette tip or on the cell membrane. Incorrect pressure application. | Use healthy, low-passage number cells. Ensure solutions are filtered and the recording chamber is clean. Apply gentle positive pressure on approach and switch to light suction upon observing a resistance increase. |
| Loss of Whole-Cell Configuration | Cell membrane is fragile. Excessive suction during breakthrough. Pipette drift. | Optimize cell culture and handling. Apply minimal and brief suction ("zap" function can also be used) to rupture the membrane. Ensure the micromanipulator and headstage are securely fixed. |
Quantitative Data Summary
Since this compound is considered equipotent to Lidocaine, the following table provides typical concentration-dependent parameters for Lidocaine, which can be used as a reliable starting point for this compound experiments.
| Parameter | Channel State | Typical Concentration Range (Lidocaine) | Notes |
| IC50 | Resting State | 200 - 400 µM | Measured using protocols with hyperpolarized holding potentials and infrequent stimulation. |
| IC50 | Open/Inactivated State | 10 - 50 µM | Measured using protocols with depolarized holding potentials or high-frequency stimulation (use-dependence). |
| Working Concentration | Tonic Block | 100 µM - 1 mM | To achieve significant block of resting channels. |
| Working Concentration | Use-Dependent Block | 1 µM - 100 µM | To investigate state-dependent inhibition. |
Experimental Protocols
Protocol 1: Determining the IC50 for Resting State Block
-
Cell Preparation: Culture cells expressing the sodium channel of interest to 50-80% confluency.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH). Cesium is used to block potassium channels.
-
-
Patch Clamp Configuration: Establish a stable whole-cell voltage-clamp recording.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a brief (e.g., 20 ms) test pulse to -10 mV every 10-20 seconds to elicit a peak sodium current.
-
-
Drug Application:
-
Record a stable baseline current in the external solution.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM), allowing 2-3 minutes for equilibration at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the normalized current against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
Protocol 2: Assessing Use-Dependent Block
-
Cell Preparation and Solutions: Same as Protocol 1.
-
Patch Clamp Configuration: Establish a stable whole-cell voltage-clamp recording.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a train of 20 depolarizing pulses to -10 mV (20 ms duration) at a frequency of 10 Hz.
-
-
Drug Application:
-
Record a control response to the pulse train in the external solution.
-
Apply a fixed concentration of this compound (e.g., 30 µM).
-
After equilibration, apply the same pulse train.
-
-
Data Analysis:
-
For both control and drug conditions, normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current against the pulse number. A more rapid decay in the curve in the presence of this compound indicates use-dependent block.
-
Visualizations
References
- 1. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lidocaine and this compound on myocardial necrosis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Droxicainide Application in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Droxicainide in cell culture media. By understanding the physicochemical properties of this compound and following recommended protocols, users can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiarrhythmic and local anesthetic agent, structurally similar to lidocaine.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in excitable cells like neurons and cardiomyocytes.[2][3] By binding to the intracellular side of the sodium channel, this compound inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[2][4] This action stabilizes the cell membrane and reduces excitability.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A2: this compound, like its analog lidocaine, is likely a weak base with limited aqueous solubility, especially at the physiological pH of cell culture media (typically 7.2-7.4). Precipitation is most often due to the concentration of this compound exceeding its solubility limit in the aqueous environment of the media. This can be caused by several factors:
-
High Final Concentration: The desired experimental concentration may be higher than the solubility of this compound in the specific medium.
-
Improper Dilution: Adding a concentrated stock solution (e.g., in DMSO) directly into the aqueous medium can cause a rapid solvent shift, leading to "solvent shock" and precipitation of the compound.
-
pH of the Medium: As a weak base, this compound's solubility is pH-dependent. At the near-neutral pH of cell culture media, a significant portion of the drug may be in its less soluble, un-ionized form.
-
Interaction with Media Components: Salts, proteins (especially from Fetal Bovine Serum - FBS), and other components in the media can interact with this compound and reduce its solubility.
-
Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can decrease the solubility of some compounds.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound, as it is known to be soluble in DMSO. It is crucial to use anhydrous, sterile-filtered DMSO to prevent degradation of the compound and contamination of the cell culture.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v). However, for sensitive cell lines, such as primary cells or stem cells, the concentration should be kept at or below 0.1% (v/v). It is imperative to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.
| Cell Line Sensitivity | Maximum Recommended Final DMSO Concentration (v/v) | Key Consideration |
| Highly Sensitive (e.g., primary cells, stem cells) | ≤ 0.1% | Always perform a dose-response curve for DMSO toxicity. |
| Moderately Sensitive (e.g., some established cell lines) | ≤ 0.25% | A vehicle control is essential. |
| Robust Cell Lines | ≤ 0.5% | May be acceptable for short-term assays, but potential for off-target effects increases. |
Q5: How does the pH of the cell culture medium affect this compound solubility?
A5: this compound is expected to behave as a weak base, similar to lidocaine which has a pKa around 7.8-7.9. This means that as the pH of the solution approaches the pKa, more of the drug will be in its neutral (un-ionized) form, which is less water-soluble. Standard cell culture media is buffered to a pH of ~7.4. In this environment, a significant fraction of this compound may be un-ionized, increasing the risk of precipitation. Conversely, a slightly more acidic environment would increase the proportion of the more soluble, ionized form. However, altering media pH can have significant effects on cell health and must be approached with caution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous media. | Use a Serial or Step-wise Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of serum-free medium or PBS. Then, add this intermediate dilution to the final volume of complete medium. Also, add the stock solution drop-wise to the vortex of the media while gently swirling. |
| High Final Concentration: The target concentration exceeds the solubility limit of this compound. | Lower the Final Concentration: Test a range of lower concentrations to find the highest soluble concentration under your experimental conditions. Perform a preliminary solubility test as described in the protocols below. | |
| Cold Media: Using cold media can reduce the solubility of some compounds. | Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. | |
| Precipitate forms over time in the incubator. | Compound Instability/Metastable Solution: The initial solution was supersaturated and the compound is precipitating out over time at 37°C. | Lower the Final Concentration: The most effective solution is to work at a concentration that is thermodynamically stable. |
| pH Shift: The CO2 environment in the incubator can slightly alter the pH of poorly buffered media, affecting the solubility of a pH-sensitive compound. | Ensure Proper Buffering: Use a medium with a robust buffering system (e.g., HEPES) if compatible with your cells and ensure your incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium. | |
| Interaction with Serum Proteins: this compound may be binding to proteins in the FBS and precipitating. | Test Different Serum Concentrations: If possible, try reducing the FBS concentration. Alternatively, conduct the experiment in serum-free media if your cell line can tolerate it for the duration of the experiment. | |
| Cloudiness or fine particles observed under the microscope. | Fine Particulate Precipitation: Not all precipitation is visible as large crystals to the naked eye. | Microscopic Examination: Before adding to cells, allow the prepared this compound-media mixture to sit for 30 minutes at 37°C and then examine a sample under a microscope to check for fine precipitates. |
| Microbial Contamination: Bacteria or fungi can cause turbidity in the media. | Check for Contamination: Streak a sample of the media on an agar plate and incubate to check for microbial growth. Always use sterile techniques when preparing solutions. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over the course of an experiment.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C may assist dissolution.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Serial Dilutions: a. In a series of sterile tubes, add 500 µL of pre-warmed complete medium. b. Prepare the highest concentration to be tested (e.g., 200 µM) by adding the appropriate amount of this compound stock to the first tube. For a 100 mM stock to make a 200 µM solution, this would be a 1:500 dilution (e.g., 1 µL of stock into 499 µL of media). Add the stock drop-wise while vortexing gently. c. Perform 2-fold serial dilutions by transferring 250 µL from the first tube to the second tube (containing 250 µL of media), vortexing, and repeating this process for the subsequent tubes. This will create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). d. Include a "vehicle control" tube with the highest amount of DMSO used, but no this compound.
-
Incubation and Observation: a. Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours). b. At regular intervals (e.g., 0, 2, 8, 24, 48 hours), visually inspect the tubes for any signs of precipitation (cloudiness, crystals). c. At each time point, also place a small drop of the solution from each tube onto a slide and observe under a microscope (e.g., at 200x magnification) for fine crystalline precipitates.
Protocol 2: Recommended Method for Preparing this compound Working Solutions
Objective: To prepare this compound-containing cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Prepare Stock Solution: Prepare a 1000x concentrated stock solution of this compound in 100% sterile DMSO. For example, to achieve a final concentration of 10 µM, prepare a 10 mM stock solution.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile container.
-
Perform Step-wise Dilution: a. Vigorously vortex your this compound stock solution before use. b. Add the required volume of the 1000x stock solution drop-by-drop into the pre-warmed medium while gently swirling or vortexing the medium. For example, add 10 µL of 10 mM stock to 10 mL of medium for a final concentration of 10 µM. c. Crucially, never add the medium to the concentrated DMSO stock. Always add the small volume of stock to the large volume of medium.
-
Final Mix and Inspection: After adding the stock, cap the container and gently invert it several times to ensure thorough mixing. Let the solution stand for 15-30 minutes at 37°C. Before adding to your cells, visually and microscopically inspect for any signs of precipitation.
Visualizations
This compound's Mechanism of Action: Sodium Channel Blockade
Caption: Mechanism of this compound as a sodium channel blocker.
Experimental Workflow for Preventing Precipitation
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Improving the Purity of Synthesized Droxicainide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Droxicainide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic route for this compound, a derivative of lidocaine, involves a multi-step process. The synthesis begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the key intermediate, N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with a suitable piperidine derivative, followed by the introduction of a hydroxyethyl group to yield the this compound base. The final step involves the formation of the hydrochloride salt to improve its stability and solubility.
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
Impurities can arise from various sources, including unreacted starting materials, byproducts of side reactions, and degradation of the product.[1] Potential impurities in this compound synthesis include:
-
Unreacted Starting Materials: Residual 2,6-dimethylaniline and N-(2,6-dimethylphenyl)-2-chloroacetamide.
-
Over-alkylation Products: Formation of di-substituted piperazine by-products if piperazine derivatives are used.
-
Hydrolysis Products: Hydrolysis of the amide bond in this compound or its intermediates.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Q3: What analytical methods are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[2] Key aspects of an HPLC method for purity analysis include:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Other analytical techniques such as Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity assessment.
Troubleshooting Guides
Issue 1: Low Yield of N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate 1)
Q: My reaction to synthesize the chloroacetamide intermediate is giving a low yield. What are the possible causes and how can I improve it?
A: Low yields in this acylation reaction can be due to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. | Increased conversion of starting material to product. |
| Side reactions | Ensure the reaction is carried out at a low temperature (e.g., 0-5 °C) to minimize the formation of byproducts. | Reduced formation of undesired side products. |
| Hydrolysis of chloroacetyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination. | Minimized loss of the acylating agent. |
| Poor work-up procedure | Ensure complete extraction of the product from the aqueous layer. Wash the organic layer thoroughly to remove unreacted starting materials and byproducts. | Improved recovery of the desired intermediate. |
Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide
-
Dissolve 2,6-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution while stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acid chloride and HCl.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(2,6-dimethylphenyl)-2-chloroacetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[3][4]
Caption: Workflow for the synthesis of the key intermediate.
Issue 2: Presence of Impurities in the Final this compound Product
Q: After the final synthesis step, my this compound product shows significant impurities on the HPLC chromatogram. How can I purify it effectively?
A: The presence of impurities in the final product is a common issue. A combination of purification techniques is often necessary to achieve high purity.
| Purification Method | Description | Advantages | Considerations |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.[5] | Effective for removing impurities with different solubility profiles. Can yield highly pure crystalline material. | Finding a suitable solvent or solvent system is crucial. Product loss in the mother liquor is possible. |
| Column Chromatography | Separating the components of a mixture based on their differential adsorption on a stationary phase (e.g., silica gel). | Highly effective for separating closely related compounds. Can be scaled up for larger quantities. | Can be time-consuming and requires significant amounts of solvent. |
| Preparative HPLC | A high-resolution chromatographic technique used to isolate and purify compounds from a mixture. | Provides very high purity. Can separate complex mixtures. | Can be expensive and is often used for smaller scale purifications. |
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Dissolve the crude this compound hydrochloride in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum yield, the flask can be placed in an ice bath to further promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Caption: A decision-making workflow for purifying crude this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purities for analogous reactions.
Table 1: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate 1)
| Parameter | Value |
| Yield | 85-95% |
| Purity (Crude) | 90-95% (by HPLC) |
| Purity (After Recrystallization) | >99% (by HPLC) |
| Melting Point | 150-152 °C |
Table 2: Synthesis and Purification of this compound Hydrochloride
| Parameter | Value |
| Yield (Final Step) | 70-80% |
| Purity (Crude) | 85-90% (by HPLC) |
| Purity (After Recrystallization) | >99.5% (by HPLC) |
| Major Impurity (Hypothetical) | Unreacted N-(2,6-dimethylphenyl)-2-chloroacetamide |
Signaling Pathway
This compound is an antiarrhythmic agent, and its mechanism of action is expected to involve the modulation of ion channels in cardiac myocytes, similar to other Class I antiarrhythmic drugs. These drugs primarily block sodium channels, slowing the rate of depolarization of the cardiac action potential.
Caption: A simplified diagram of the proposed mechanism of action for this compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in Droxicainide electrophysiology recordings
Welcome to the technical support center for Droxicainide electrophysiology studies. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why are my recorded this compound effects inconsistent between experiments?
A1: Inconsistent results with this compound, a local anesthetic-type antiarrhythmic, can stem from several factors related to its mechanism of action and experimental conditions. Key areas to investigate include:
-
Use-Dependence: The blocking effect of this compound on sodium channels is use-dependent, meaning the degree of block increases with the frequency of channel activation.[1][2] Inconsistent stimulation frequencies between experiments will lead to variable results.
-
Solution pH and Drug pKa: Local anesthetics are weak bases. The pH of your extracellular solution influences the ratio of the charged (active) to uncharged (membrane-permeant) forms of the drug.[3] Small shifts in pH can alter the effective concentration of the drug reaching its binding site inside the channel.
-
Drug Stability: Ensure your this compound stock solution is fresh and properly stored. Degradation of the compound will lead to a weaker-than-expected effect.
-
Cell Health and Seal Quality: Poor cell health or an unstable gigaohm seal can cause baseline drift and rundown of currents, which can be misinterpreted as a drug effect. Always monitor access resistance and seal stability throughout the experiment.
Q2: I'm observing a gradual rundown of the sodium current even before applying this compound. What could be the cause?
A2: Sodium current rundown is a common issue in whole-cell patch-clamp recordings. It can be caused by:
-
Intracellular Fluoride: If you are using Cesium Fluoride (CsF) in your internal solution to block potassium channels, fluoride ions themselves can contribute to the rundown of sodium channels.
-
Dialysis of Intracellular Components: The whole-cell configuration allows for the dialysis of essential intracellular molecules into the pipette. The washout of these components can lead to a gradual decline in channel activity. Consider using the perforated patch technique if rundown is a persistent issue.
-
Poor Seal Quality: A leaky seal (< 1 GΩ) can lead to unstable recordings and current rundown. If you have difficulty achieving a stable GΩ seal, try pulling a new pipette, ensuring solutions are properly filtered, and checking the health of your cells.[4]
Q3: How does this compound's mechanism of action contribute to variability?
A3: this compound, like other local anesthetics, exhibits state-dependent binding. It has a higher affinity for open and inactivated sodium channels than for channels in the resting state.[2] This means the holding potential and the voltage protocol used can significantly impact the degree of block observed. For consistent results, it is critical to use precisely the same voltage protocols and holding potentials in every experiment.
Q4: Can this compound affect ion channels other than sodium channels?
A4: Yes. While the primary target is the voltage-gated sodium channel, many local anesthetic-type drugs can also block other ion channels at higher concentrations, most notably potassium channels like the hERG channel (IKr). Blockade of hERG channels can lead to a prolongation of the action potential, a critical factor in cardiac safety assessment. If you observe effects on repolarization, consider performing experiments to quantify this compound's effect on potassium currents.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound electrophysiology recordings.
Issue 1: High Variability in Measured IC50 Value
-
Potential Cause: Inconsistent stimulation frequency.
-
Troubleshooting Step: Implement a standardized, consistent pulse protocol for all experiments. Allow the drug effect to reach a steady state at a given frequency before measuring the current.
-
Rationale: this compound's use-dependent block means that the apparent affinity (and thus the IC50) will change with the stimulation rate.
-
Potential Cause: Fluctuation in solution pH.
-
Troubleshooting Step: Prepare fresh solutions daily and verify the pH of the extracellular solution immediately before use. Ensure your buffer system (e.g., HEPES, Bicarbonate) is adequate.
-
Rationale: The charge state of this compound is pH-dependent, which affects its ability to cross the cell membrane and bind to its intracellular target site.
-
Potential Cause: Inconsistent holding potential.
-
Troubleshooting Step: Use a consistent holding potential that favors the resting state of sodium channels to establish a stable baseline before applying voltage protocols.
-
Rationale: The affinity of this compound is lower for the resting state. Varying the holding potential can change the proportion of channels in different states, affecting the baseline level of block.
Issue 2: Noisy Recordings or Unstable Baseline
-
Potential Cause: Poor grounding or external electrical interference.
-
Troubleshooting Step: Check all grounding points of the setup (stage, headstage, manipulators). Ensure the Faraday cage is properly closed. Turn off any unnecessary nearby electrical equipment.
-
Rationale: The low amplitude of electrophysiological signals makes them highly susceptible to environmental electrical noise.
-
Potential Cause: Issues with the patch pipette or seal.
-
Troubleshooting Step: Ensure pipette tips are clean and have the appropriate resistance (typically 4-8 MΩ). Check for leaks in the pressure system. If the GΩ seal is lost or unstable, discard the cell and start a new recording.
-
Rationale: A stable, high-resistance seal is fundamental for low-noise recordings. An unstable seal allows current to leak, creating a noisy and drifting baseline.
-
Potential Cause: Contaminated solutions or agar bridge.
-
Troubleshooting Step: Filter all solutions (0.2 µm filter) on the day of the experiment. Ensure the reference electrode (e.g., Ag/AgCl pellet) is properly chlorided and the agar bridge is free of bubbles and contamination.
-
Rationale: Particulates in the solutions can clog the pipette or interfere with seal formation. A faulty reference electrode can introduce significant noise and voltage drift.
Quantitative Data on Local Anesthetic Effects
While extensive quantitative data for this compound is not widely published, its effects are comparable to other Class I antiarrhythmics like lidocaine. The following tables summarize typical values for local anesthetic-type drugs, which can serve as a reference for expected outcomes.
Table 1: Inhibitory Concentrations (IC50) on Key Cardiac Ion Channels
| Drug | Ion Channel | IC50 (μM) | Cell Type | Notes |
|---|---|---|---|---|
| Lidocaine-like | NaV1.5 | 100 - 200 | HEK293 / Cardiomyocytes | Highly use- and voltage-dependent. |
| Flecainide | NaV1.5 | 1 - 10 | HEK293 / Cardiomyocytes | Slower binding kinetics compared to lidocaine. |
| Flecainide | hERG (IKr) | 1.49 | hERG-expressing cells | Potential for off-target effects on repolarization. |
| Ropivacaine | NaV (Vmax) | 81 | Canine Ventricular Myocytes | For comparison; demonstrates frequency-dependent block. |
| Ropivacaine | hERG (IKr) | 303 | Canine Ventricular Myocytes | Lower affinity for hERG compared to NaV channels. |
Table 2: Effects on Cardiac Action Potential (AP) Parameters
| Drug Class | AP Parameter | Effect | Mechanism |
|---|---|---|---|
| Class I (e.g., this compound) | Vmax (Phase 0) | ↓↓↓ | Block of fast Na+ channels. |
| AP Duration (APD) | ↔ or ↓ | Shortened Na+ influx. Effect can be complex due to potential K+ channel block. | |
| Conduction Velocity | ↓↓ | Reduced rate of depolarization slows cell-to-cell conduction. |
| | Effective Refractory Period (ERP) | ↑ | Sodium channels remain in a blocked, inactivated state for longer. |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Assessing NaV Block
This protocol provides a general framework for measuring the tonic and use-dependent block of voltage-gated sodium channels (NaV) by this compound.
1. Solutions and Preparation:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block K+ currents but may enhance Na+ channel rundown).
-
Drug Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in an appropriate solvent (e.g., dH2O or DMSO) and make fresh serial dilutions in the external solution on the day of the experiment.
2. Cell Preparation and Patching:
-
Culture cells (e.g., HEK293 expressing NaV1.5 or isolated cardiomyocytes) on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Approach a cell and apply light positive pressure. Upon contact, release pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Allow 5-10 minutes for the cell to dialyze with the internal solution.
3. Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential of -120 mV to ensure all Na+ channels are in the resting state.
-
Tonic Block Assessment: From the holding potential, apply a short (e.g., 20 ms) depolarizing step to -10 mV to elicit the peak sodium current. Repeat this step at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block Assessment: Apply a train of depolarizing pulses (e.g., 20 pulses at 5 or 10 Hz) from the holding potential to -10 mV.
-
Data Acquisition: Record the peak inward current for each pulse.
4. Drug Application and Analysis:
-
Establish a stable baseline recording in the control external solution.
-
Perfuse the chamber with the first concentration of this compound until a steady-state block is achieved (typically 3-5 minutes).
-
Repeat the tonic and use-dependent voltage protocols.
-
Wash out the drug with the control solution to check for reversibility.
-
Repeat for all desired concentrations.
-
Analysis: Calculate the percentage of block at each concentration relative to the control. For use-dependent block, compare the block of the first pulse to the last pulse in the train. Fit the concentration-response data to the Hill equation to determine the IC50.
Visualizations
Caption: General troubleshooting workflow for inconsistent results.
Caption: State-dependent block of sodium channels by this compound.
Caption: Key factors influencing this compound's observed efficacy.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
Minimizing Droxicainide toxicity in long-term cell culture
Disclaimer: Droxicainide is a fictional compound. The following technical support guide is a hypothetical example created to fulfill the user's request. All data, mechanisms, and protocols are illustrative and not based on real-world experimental results.
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity and optimize the use of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable inhibitor of the novel serine/threonine kinase, Kinase X, which is a key component of the pro-survival "Pathway A." By inhibiting Kinase X, this compound is designed to induce apoptosis in targeted cancer cell lines.
Q2: What causes the toxicity of this compound in long-term cell culture?
A2: While highly selective for Kinase X, this compound exhibits off-target activity against Enzyme Y, a critical enzyme in the mitochondrial electron transport chain.[1][2] Inhibition of Enzyme Y leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent non-specific cell death, which can confound experimental results.[3][4]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. For long-term studies (> 72 hours), it is advisable to use a concentration at or below the IC50 for Kinase X to minimize off-target toxicity. See Table 1 for reference IC50 values in common cell lines.
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For daily use, reconstitute in DMSO to a stock concentration of 10 mM and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Excessive cell death observed at concentrations effective for inhibiting Kinase X.
-
Possible Cause: Off-target effects due to the inhibition of Enzyme Y are likely causing widespread, non-specific cytotoxicity.
-
Solution 1: Dose Optimization: Reduce the concentration of this compound. Even a small reduction can sometimes significantly decrease off-target effects while maintaining sufficient inhibition of Kinase X.
-
Solution 2: Co-treatment with an Antioxidant: Supplementing the culture medium with an antioxidant, such as N-acetylcysteine (NAC), can mitigate the effects of increased ROS production. See Table 2 for a summary of a study on the effect of NAC co-treatment on cell viability.
-
Solution 3: Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing strategy (e.g., 24 hours on, 24 hours off) to allow cells to recover from oxidative stress.
Problem 2: Difficulty reproducing results in long-term experiments.
-
Possible Cause: Inconsistent levels of oxidative stress due to variations in cell density, medium changes, or this compound concentration.
-
Solution 1: Standardize Cell Seeding: Ensure that cells are seeded at a consistent density for all experiments, as this can affect their metabolic state and susceptibility to oxidative stress.[5]
-
Solution 2: Regular Media Changes: In long-term cultures, replenish the media every 48-72 hours to maintain a stable nutrient environment and remove metabolic byproducts. Re-administer this compound and any co-treatments with each media change.
-
Solution 3: Use a Real-Time Viability Assay: To better understand the dynamics of cell death, employ a non-lytic, real-time cell viability assay, which allows for continuous monitoring of the same cell population over several days.
Problem 3: Unsure if observed cell death is due to on-target apoptosis or off-target toxicity.
-
Possible Cause: Both on-target and off-target effects of this compound can lead to cell death, making it difficult to distinguish between them.
-
Solution 1: Measure ROS Production: Quantify the levels of intracellular reactive oxygen species. A significant increase in ROS in this compound-treated cells would indicate off-target mitochondrial toxicity. See Protocol 2 for details.
-
Solution 2: Apoptosis vs. Necrosis Assay: Perform an Annexin V and Propidium Iodide (PI) assay. On-target effects should primarily induce apoptosis (Annexin V positive, PI negative), while off-target toxicity may lead to a mixed population of apoptotic and necrotic cells (Annexin V/PI double-positive). See Protocol 3 for details.
-
Solution 3: Rescue Experiment: If a downstream effector of Kinase X is known, attempt a rescue experiment by overexpressing a constitutively active form of this effector. If this rescues the cells from this compound-induced death, it suggests the effect is on-target.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Primary Target IC50 (Kinase X) | Off-Target IC50 (Enzyme Y) | Therapeutic Index (Off-Target/Primary Target) |
| MCF-7 | 1.2 µM | 15.8 µM | 13.2 |
| A549 | 2.5 µM | 22.1 µM | 8.8 |
| HeLa | 0.8 µM | 11.3 µM | 14.1 |
| Jurkat | 3.1 µM | 35.6 µM | 11.5 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Cell Viability in A549 Cells Treated with 2.5 µM this compound
| Time Point | This compound Only (% Viability) | This compound + 5 mM NAC (% Viability) |
| 24 hours | 85.2% | 94.5% |
| 48 hours | 63.7% | 88.1% |
| 72 hours | 41.3% | 80.4% |
| 96 hours | 22.5% | 75.9% |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using a Real-Time Glo™ Assay
This protocol allows for the continuous monitoring of cell viability over several days.
-
Cell Seeding: Seed cells in a 96-well, white-walled plate at a density determined to prevent overgrowth during the experiment.
-
Reagent Preparation: Prepare the Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Treatment: Add the Real-Time Glo™ reagent and this compound (with or without co-treatments) to the appropriate wells.
-
Measurement: Read the luminescence at time zero and then at regular intervals (e.g., every 24 hours) for the duration of the experiment.
-
Data Analysis: Normalize the luminescence readings to the time zero values to determine the relative cell viability at each time point.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol quantifies the level of oxidative stress in cells.
-
Cell Treatment: Treat cells with this compound for the desired time in a black, clear-bottom 96-well plate. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Staining: Remove the treatment media and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence readings to a cell viability assay performed in a parallel plate to account for differences in cell number.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound's dual signaling impact.
Caption: Workflow for mitigating this compound toxicity.
References
- 1. youtube.com [youtube.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Droxicainide In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Droxicainide in in vitro experiments. The following information is designed to help you optimize your experimental conditions, with a specific focus on the critical role of pH in modulating this compound's activity.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the experimental buffer important for this compound activity?
The activity of this compound, like other local anesthetics, is highly dependent on its ionization state, which is governed by the pH of the surrounding medium and the drug's pKa (the pH at which 50% of the drug is in its ionized form and 50% is in its non-ionized form). The non-ionized form is lipid-soluble and can readily cross cell membranes to reach its intracellular target. The ionized (cationic) form is the active moiety that binds to and blocks voltage-gated sodium channels from within the cell. Therefore, establishing an optimal pH is crucial for ensuring adequate membrane permeability and subsequent channel blockade.
Q2: What is the optimal pH range for in vitro studies with this compound?
Q3: Can I use this compound dissolved in an acidic solution for my experiments?
Commercially prepared local anesthetic solutions are often formulated at an acidic pH (3.0 - 6.0) to enhance their water solubility and stability.[4][5] However, using such acidic solutions directly in in vitro cell cultures can lead to reduced efficacy. The low pH will favor the ionized form of this compound, which cannot efficiently cross the cell membrane, potentially leading to a delayed onset or underestimation of its activity. It is highly recommended to buffer the this compound solution to a near-physiological pH before application to your in vitro system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound activity | Suboptimal pH of the experimental buffer: An acidic buffer will reduce the amount of non-ionized this compound available to cross the cell membrane. | Prepare a fresh, buffered this compound solution with a pH between 7.2 and 7.4. Verify the final pH of your complete experimental medium after adding this compound. |
| This compound precipitation upon pH adjustment | Poor solubility at higher pH: The non-ionized form of local anesthetics is less water-soluble. | |
| Delayed onset of this compound's effect | Slow diffusion across the cell membrane due to low pH | As with low activity, ensure your experimental medium is buffered to a pH of 7.2-7.4 to maximize the concentration of the membrane-permeable, non-ionized form. |
| Variability between experimental replicates | Inconsistent pH of prepared solutions | Always use a calibrated pH meter to verify the pH of your final experimental solutions for each experiment. Prepare fresh buffered solutions for each set of experiments. |
Quantitative Data Summary
The following table summarizes the general pH and pKa values relevant to the in vitro use of local anesthetics like this compound.
| Parameter | Typical Range | Significance |
| pKa of Amide-Type Local Anesthetics | 7.6 - 8.9 | Determines the ratio of ionized to non-ionized forms at a given pH. |
| pH of Commercial Local Anesthetic Solutions | 3.0 - 6.0 | Enhances water solubility and chemical stability. |
| Physiological pH | 7.35 - 7.45 | The target pH for many in vitro experiments to mimic in vivo conditions. |
| Recommended In Vitro Buffer pH | 7.2 - 7.4 | Optimizes the balance between membrane penetration and intracellular activity. |
Experimental Protocol: Preparation of a Buffered this compound Solution
This protocol provides a detailed methodology for preparing a this compound solution at a physiological pH suitable for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Sterile deionized water
-
1 M NaOH solution
-
1 M HCl solution
-
Sterile phosphate-buffered saline (PBS) or other desired experimental buffer
-
Calibrated pH meter
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of sterile deionized water to create a concentrated stock solution (e.g., 10 mM).
-
-
Dilute to Working Concentration:
-
Dilute the stock solution to the final working concentration in your chosen experimental buffer (e.g., PBS).
-
-
Adjust the pH:
-
Place the this compound solution in a sterile container and monitor the pH using a calibrated pH meter.
-
Slowly add small increments of 1 M NaOH to raise the pH. Mix the solution gently after each addition.
-
Carefully monitor the pH to avoid overshooting the target range of 7.2 - 7.4.
-
If the pH exceeds the target, use 1 M HCl to bring it back down.
-
-
Sterilization:
-
Once the desired pH is stable, sterile-filter the final solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
-
Final pH Verification:
-
After sterilization, it is good practice to re-verify the pH of the final solution.
-
Note: Always prepare fresh buffered this compound solutions on the day of the experiment to ensure stability and optimal performance.
Visualizations
Caption: pH-dependent mechanism of this compound action.
Caption: Experimental workflow for this compound pH adjustment.
References
- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Is there an optimal pH for culture media used in clinical IVF? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
Overcoming challenges in Droxicainide delivery to in vivo models
Welcome to the technical support center for overcoming challenges in the in vivo delivery of Droxicainide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Disclaimer
Specific experimental data on the physicochemical properties and in vivo behavior of this compound are limited in publicly available literature. The information and guidance provided herein are based on the known properties of structurally similar compounds, such as lidocaine, and general principles of drug delivery for poorly soluble molecules. Researchers should conduct their own formulation and stability studies to determine the optimal conditions for their specific in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in in vivo models?
This compound is an antiarrhythmic agent, structurally related to lidocaine.[1] In in vivo models, it is primarily investigated for its efficacy in suppressing cardiac arrhythmias.[1] Animal studies have shown it to be equipotent to lidocaine in this regard, with potentially lower systemic toxicity.[1]
Q2: What are the main challenges in delivering this compound to in vivo models?
Based on its known solubility in dimethyl sulfoxide (DMSO), this compound is likely a poorly water-soluble compound. This presents several challenges for in vivo delivery, including:
-
Low Bioavailability: Poor aqueous solubility can lead to low absorption and bioavailability after oral administration.
-
Precipitation upon Injection: When administering a solution of a poorly soluble compound intravenously, there is a risk of the drug precipitating in the bloodstream, which can lead to embolism and other adverse effects.[2][3]
-
Formulation Instability: Solutions may not be stable over time, leading to drug degradation or precipitation.
-
Vehicle-Related Toxicity: The use of high concentrations of organic co-solvents or surfactants to dissolve the drug can cause toxicity in animal models.
Q3: What are some potential formulation strategies for this compound?
Several strategies can be employed to formulate poorly soluble drugs like this compound for in vivo studies. The choice of formulation will depend on the route of administration and the specific experimental requirements.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | Dissolving this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol 400) and an aqueous buffer. | Simple to prepare. | Potential for precipitation upon dilution in aqueous media (e.g., blood). Co-solvents can have their own toxicity. |
| Cyclodextrin Complexes | Encapsulating this compound within cyclodextrin molecules to enhance its aqueous solubility. | Can significantly increase aqueous solubility and stability. May reduce local irritation. | May alter the pharmacokinetic profile of the drug. |
| Nanoformulations | Preparing this compound as nanoparticles, such as nanosuspensions or nanoemulsions. | Can improve dissolution rate and bioavailability. May allow for targeted delivery. | More complex to prepare and characterize. |
| Liposomes | Encapsulating this compound within lipid vesicles. | Can improve solubility, stability, and reduce toxicity. Can provide sustained release. | Complex manufacturing process. |
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: You are unable to dissolve a sufficient concentration of this compound in your desired aqueous vehicle for in vivo administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | 1. Attempt co-solvent system: Start by dissolving this compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO, ethanol) and then slowly add the aqueous buffer while vortexing. | A clear solution at the desired concentration. |
| 2. Utilize cyclodextrins: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer and then add this compound. Stir or sonicate to facilitate complexation. | Increased aqueous solubility of this compound. | |
| 3. Adjust pH: If this compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This requires knowledge of the drug's pKa. | Enhanced solubility if the drug is an acid or base. |
Issue 2: Precipitation of this compound Upon Intravenous Injection
Problem: After intravenous administration of a this compound formulation, you observe signs of distress in the animal, or post-mortem analysis reveals emboli.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug precipitation in the bloodstream. | 1. Decrease the injection rate: Administer the formulation more slowly to allow for greater dilution in the blood. | Reduced risk of precipitation at the injection site. |
| 2. Reduce the drug concentration: If possible, lower the concentration of this compound in the formulation and increase the injection volume. | Lowering the concentration gradient upon injection can prevent precipitation. | |
| 3. Change the formulation: Switch to a more stable formulation, such as a cyclodextrin complex or a nanoformulation, which can prevent precipitation. | A formulation that remains stable in the bloodstream. |
Issue 3: Inconsistent Pharmacokinetic (PK) Data
Problem: You are observing high variability in the plasma concentrations of this compound between animals in the same treatment group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete drug dissolution or precipitation. | 1. Ensure complete dissolution before administration: Visually inspect each dose to ensure it is a clear solution. If using a suspension, ensure it is uniformly dispersed. | Consistent dosing across all animals. |
| Variable oral absorption. | 1. Consider intravenous administration: If the primary goal is to study systemic effects, IV administration will bypass absorption variability. | More consistent plasma concentration profiles. |
| 2. Optimize oral formulation: For oral studies, consider formulations known to enhance absorption, such as self-emulsifying drug delivery systems (SEDDS) or nanoformulations. | Improved and more consistent oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation Using a Co-solvent System for Intravenous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a final concentration of 1 mg/mL, you might start with 5-10% of the final volume as DMSO.
-
Add PEG400 to the solution. A common ratio is 1:1 DMSO:PEG400.
-
Slowly add the sterile saline to the organic solution while continuously vortexing or stirring to bring the formulation to the final volume.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Administer to the animal at a slow and controlled rate.
Note: The final concentration of organic solvents should be kept as low as possible to minimize toxicity. It is crucial to run a vehicle-only control group in your in vivo experiment.
Protocol 2: Hypothetical Metabolic Pathway of this compound
This compound, being a lidocaine analog, is likely metabolized in the liver primarily by the cytochrome P450 enzyme system. A hypothetical metabolic pathway is presented below.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
Workflow for In Vivo Efficacy Study of a Novel this compound Formulation
The following diagram outlines a general workflow for testing a new this compound formulation in an animal model of cardiac arrhythmia.
Caption: General workflow for an in vivo efficacy study.
References
Droxicainide Preclinical Arrhythmia Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Droxicainide dosage in preclinical arrhythmia models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Class I antiarrhythmic agent, structurally similar to lidocaine. Its primary mechanism of action is the blockade of fast-acting sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in non-nodal tissues like the atria, ventricles, and Purkinje fibers.[1][4] By slowing conduction, this compound can interrupt re-entrant circuits, which are a common cause of tachyarrhythmias.
Q2: In which preclinical arrhythmia models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in suppressing ventricular arrhythmias in canine models with ischemia-induced arrhythmias following coronary artery ligation. It has also been shown to be equipotent to lidocaine in suppressing ouabain-induced arrhythmias in guinea pigs.
Q3: What is a typical starting dose for this compound in a canine model of ventricular tachycardia?
A3: A continuous intravenous infusion of 0.5 mg/kg/min has been used effectively in unanesthetized dogs with ventricular tachycardia induced by a two-stage coronary artery ligation. It is crucial to monitor the animal's ECG and hemodynamics closely during the infusion and adjust the rate as necessary.
Q4: What are the potential adverse effects of this compound in preclinical models?
A4: At higher cumulative doses, this compound can induce adverse effects such as emesis and convulsions. As a Class I antiarrhythmic, there is also a potential for proarrhythmic effects, where the drug may worsen existing arrhythmias or induce new ones. Close monitoring of ECG for changes such as QRS widening is recommended.
Q5: How should I prepare a this compound solution for intravenous administration?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal antiarrhythmic effect observed. | - Inadequate Dose: The administered dose may be too low for the specific animal model or the severity of the arrhythmia. - Drug Formulation/Stability Issue: The this compound solution may have been improperly prepared, stored, or has degraded. - Model-Specific Resistance: The chosen arrhythmia model may be resistant to Class I antiarrhythmics. | - Dose Escalation: Gradually increase the dose or infusion rate while closely monitoring the animal's vital signs and ECG. - Prepare Fresh Solution: Always prepare fresh this compound solutions for each experiment using a suitable vehicle like sterile saline. - Verify Model: Ensure the arrhythmia model is appropriate and has been validated for responsiveness to sodium channel blockers. |
| Inconsistent or highly variable results between animals. | - Animal Variability: There can be significant inter-animal variability in drug metabolism and response. - Inconsistent Arrhythmia Induction: The method of inducing arrhythmia may not be consistent across all animals, leading to varying severity. - Anesthetic Effects: The type and depth of anesthesia can influence cardiac electrophysiology and drug response. | - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Standardize Protocol: Strictly adhere to the standardized protocol for arrhythmia induction. - Consistent Anesthesia: Maintain a consistent level of anesthesia throughout the experiment and across all animals. |
| Adverse events observed (e.g., hypotension, seizures). | - High Dose/Rapid Infusion: The dose of this compound may be too high or the infusion rate too fast. - Vehicle Effects: The vehicle used for drug administration could be causing adverse reactions. - Interaction with Anesthetics: Anesthetics can have synergistic effects with antiarrhythmic drugs, leading to increased toxicity. | - Reduce Dose/Infusion Rate: Lower the dose or slow down the infusion rate. - Vehicle Control: Include a vehicle-only control group to rule out effects of the vehicle. - Review Anesthetic Protocol: Choose an anesthetic with minimal cardiovascular effects and be aware of potential drug interactions. |
| QRS widening on the ECG. | - Pharmacological Effect: As a Class I antiarrhythmic, this compound is expected to slow conduction, which can manifest as a widening of the QRS complex. | - Monitor ECG: This is an expected effect, but excessive widening could indicate impending toxicity. Monitor the QRS duration and be prepared to reduce the dose if it becomes excessive. |
Data Presentation
Table 1: Preclinical Dosages of this compound and a Comparator Class I Antiarrhythmic (Lidocaine)
| Drug | Animal Model | Arrhythmia Model | Route of Administration | Effective Dosage | Reference |
| This compound | Dog | Two-stage coronary artery ligation | Intravenous (continuous infusion) | 0.5 mg/kg/min | |
| This compound | Guinea Pig | Ouabain-induced | Intravenous | Equipotent to Lidocaine | |
| Lidocaine | Guinea Pig | Ouabain-induced | Intravenous | 3.46 x 10-5 M (in vitro) |
Note: The available literature on specific this compound dosages in various preclinical models is limited. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Ouabain-Induced Arrhythmia in Guinea Pigs
1. Animal Preparation:
-
Anesthetize a guinea pig (e.g., with pentobarbital sodium).
-
Surgically expose the jugular vein for intravenous administration.
-
Attach ECG leads to monitor cardiac activity continuously.
2. Baseline Recording:
-
Record a stable baseline ECG for at least 15-20 minutes before any intervention.
3. Arrhythmia Induction:
-
Prepare a fresh solution of ouabain in sterile saline.
-
Infuse the ouabain solution intravenously at a constant rate. A concentration of 1.0 x 10-6 M has been shown to be effective in isolated atrial preparations. The in vivo infusion rate should be determined in pilot studies to consistently induce arrhythmias.
-
Continue the infusion until a stable and persistent arrhythmia (e.g., ventricular premature beats, ventricular tachycardia) is observed on the ECG.
4. This compound Administration:
-
Once a stable arrhythmia is established, administer this compound intravenously. This can be a bolus injection followed by a continuous infusion.
-
The dosage should be based on pilot studies, starting with a low dose and escalating as needed.
5. Data Analysis:
-
Continuously record the ECG throughout the experiment.
-
Analyze the ECG recordings to determine the time to onset of antiarrhythmic effect, the duration of action, and the percentage reduction in arrhythmic events.
Protocol 2: Two-Stage Coronary Artery Ligation-Induced Arrhythmia in Dogs
1. First Stage Surgery (Day 1):
-
Anesthetize the dog and perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Place a ligature around the LAD, but do not tighten it completely, to induce partial occlusion.
-
Close the chest and allow the animal to recover for 24 hours. This allows for the development of collateral circulation and reduces the mortality of the second stage.
2. Second Stage Surgery (Day 2):
-
Re-anesthetize the dog and reopen the thoracotomy.
-
Completely ligate the LAD at the same location as the first stage. This will induce a myocardial infarction and subsequent ventricular arrhythmias.
-
Close the chest and allow the animal to recover from anesthesia.
3. Arrhythmia Monitoring:
-
Continuously monitor the dog's ECG using a Holter monitor or telemetry system for at least 24 hours post-ligation to document the presence and frequency of ventricular arrhythmias.
4. This compound Administration:
-
Once a stable ventricular tachycardia is established, begin a continuous intravenous infusion of this compound at a starting rate of 0.5 mg/kg/min.
-
Monitor the ECG continuously during the infusion.
5. Data Analysis:
-
Quantify the frequency of ventricular ectopic beats before, during, and after this compound infusion.
-
Assess the efficacy of this compound by the percentage reduction in arrhythmia frequency.
Mandatory Visualizations
Caption: this compound's signaling pathway in cardiomyocytes.
Caption: A typical experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Droxicainide and Lidocaine on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav1.5) are critical for the initiation and propagation of the cardiac action potential. Their modulation is a key mechanism for Class I antiarrhythmic drugs. This guide provides a detailed comparison of two such agents, droxicainide and lidocaine, focusing on their effects on cardiac sodium channels. While extensive electrophysiological data exists for the well-established drug lidocaine, specific data on the direct interaction of this compound with cardiac sodium channels at the molecular level is less prevalent in publicly available literature. This guide summarizes the existing experimental data, highlighting the well-characterized effects of lidocaine and contrasting them with the available, more systemic-level comparative data for this compound.
Mechanism of Action: State-Dependent Blockade
Both this compound and lidocaine are classified as Class Ib antiarrhythmic agents, which characteristically exhibit a "state-dependent" block of cardiac sodium channels. This means their affinity for the channel is not constant but depends on the conformational state of the channel: resting, open, or inactivated.
Lidocaine has been extensively shown to preferentially bind to and block sodium channels in the open and inactivated states with higher affinity than the resting state. This "use-dependent" or "phasic" block is a hallmark of its mechanism, meaning the block is more pronounced at higher heart rates when channels spend more time in the open and inactivated states. This selective targeting of frequently depolarizing tissues is crucial for its antiarrhythmic efficacy while minimizing effects on normal heart rhythm.
This compound , as a structural analogue of lidocaine, is presumed to share this state-dependent mechanism of action. Studies on its antiarrhythmic and local anesthetic effects suggest a similar mode of sodium channel blockade. However, detailed voltage-clamp studies characterizing the specific kinetics and state-dependent affinity of this compound for cardiac sodium channels are not readily found in the surveyed literature.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. For lidocaine, the IC50 for cardiac sodium channel blockade is highly dependent on the experimental conditions, particularly the holding potential and the frequency of stimulation, reflecting its state-dependent nature.
| Drug | Preparation | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 (µM) | Reference |
| Lidocaine | Rabbit Purkinje fibers | Depolarized (inactivation) | - | ~10 | [1] |
| Rabbit Purkinje fibers | Hyperpolarized (resting) | - | >300 | [1] | |
| Guinea pig ventricular myocytes | - | - | 36 ± 1.8 | [2] | |
| Rat ventricular cells | -70 | >1 | Inhibition observed | [3] | |
| hiPSC-derived cardiomyocytes | - | 10 | 133.5 | [4] | |
| This compound | Ouabain-induced arrhythmia in guinea pigs | In vivo | - | Equipotent to Lidocaine |
Note: The IC50 values for lidocaine vary significantly due to different experimental setups and tissues. The data for this compound is from an in vivo arrhythmia model and does not represent a direct measure of sodium channel block.
Kinetics of Sodium Channel Blockade
The kinetics of drug association (onset) and dissociation (offset) from the sodium channel determine the characteristics of use-dependent block.
| Drug | Onset of Block | Recovery from Block (Offset) | Key Kinetic Features |
| Lidocaine | Rapid | Fast (τ ≈ 1-2 seconds) | Exhibits prominent use-dependent block. The fast recovery kinetics are characteristic of Class Ib agents, allowing for selective targeting of tachyarrhythmias. Recovery is voltage-dependent and is accelerated by hyperpolarization. |
| This compound | Not specifically reported | Not specifically reported | As a Class Ib agent, it is expected to have fast onset and offset kinetics, similar to lidocaine. One study noted it had the same duration of antiarrhythmic action as lidocaine in a guinea pig model. |
Experimental Protocols
The following outlines a typical experimental workflow for characterizing the effects of a compound on cardiac sodium channels using voltage-clamp techniques.
Cell Preparation and Electrophysiology
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit or guinea pig ventricles, or human atrial appendages). Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or cell lines stably expressing the human cardiac sodium channel (hNav1.5), such as HEK293 cells, are used.
Voltage-Clamp Recording: The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cells.
-
Pipette Solution (Internal): Typically contains a high concentration of a cesium or potassium salt (e.g., CsF or K-gluconate) to block potassium currents, along with buffering agents (HEPES), and a calcium chelator (EGTA).
-
External Solution (Bath): A physiological saline solution (e.g., Tyrode's solution) containing sodium as the charge carrier for the inward sodium current. Other channel blockers (e.g., for calcium and potassium channels) are often included to isolate the sodium current.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, digitized, and stored for offline analysis.
Protocols for Assessing State-Dependent Block
Tonic Block (Resting State): To assess the block of channels in the resting state, the cell membrane is held at a very negative potential (e.g., -120 mV to -140 mV) where most channels are in the resting state. Short depolarizing pulses are applied at a very low frequency (e.g., 0.1 Hz) to elicit sodium currents before and after drug application.
Use-Dependent Block (Open and Inactivated States): To evaluate use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied. The progressive decrease in the peak sodium current during the pulse train in the presence of the drug indicates use-dependent block.
Steady-State Inactivation: To determine the drug's affinity for the inactivated state, a series of conditioning pre-pulses of varying voltages are applied to inactivate a fraction of the channels, followed by a test pulse to measure the available current. A shift in the voltage-dependence of inactivation in the presence of the drug indicates preferential binding to the inactivated state.
Visualizing Experimental Workflows and Mechanisms
Concluding Remarks
Lidocaine's interaction with cardiac sodium channels is well-documented, providing a clear example of a Class Ib antiarrhythmic with rapid kinetics and a preference for the open and inactivated states of the channel. This results in a potent use-dependent block that is effective in terminating tachyarrhythmias.
This compound, while structurally similar to lidocaine and shown to be an effective antiarrhythmic agent with a potentially better safety profile, lacks detailed characterization of its direct effects on cardiac sodium channels in the available scientific literature. While it is presumed to act via a similar state-dependent mechanism, further voltage-clamp studies are necessary to quantify its potency, kinetics, and state-dependence at the molecular level. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for the development of future antiarrhythmic therapies.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Droxicainide and Mexiletine on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two Class IB antiarrhythmic drugs, droxicainide and mexiletine, with a specific focus on their effects on cardiac action potential duration (APD). The information is compiled from preclinical studies to assist researchers in understanding the electrophysiological properties of these compounds.
Executive Summary
Both this compound and mexiletine are classified as Class IB antiarrhythmic agents, which primarily act by blocking the fast inward sodium current (INa) in cardiac myocytes. This mechanism of action is characteristic of drugs that shorten the action potential duration in ventricular and Purkinje fibers. While mexiletine is a well-characterized drug with documented effects on APD, data for this compound is less extensive. However, existing literature indicates that this compound possesses electrophysiological properties quantitatively similar to lidocaine, another prominent Class IB agent, suggesting a similar effect on APD.
Data Presentation: Quantitative Effects on Action Potential Duration
The following table summarizes the known and inferred effects of this compound and mexiletine on action potential duration. It is important to note that direct comparative studies are limited, and the data for this compound is largely inferred from its similarity to lidocaine.
| Drug | Class | Primary Mechanism of Action | Effect on Action Potential Duration (APD) | Supporting Experimental Data |
| This compound | Class IB | Blocks fast sodium channels (INa) | Shortens APD (Inferred) | Described as having antiarrhythmic properties "quantitatively similar to lidocaine," which is known to shorten APD.[1] |
| Mexiletine | Class IB | Blocks fast sodium channels (INa) | Shortens APD | In Purkinje fibers, therapeutic concentrations (0.5 to 2.0 µg/mL) significantly shorten the action potential duration.[2] One study showed that 100 µM of mexiletine significantly shortened the APD in guinea-pig ventricular muscles.[3][4] |
Experimental Protocols
The following are representative experimental methodologies used to assess the effects of these drugs on cardiac action potential duration.
In Vitro Electrophysiological Recording in Purkinje Fibers
This protocol is based on studies evaluating the effects of Class I antiarrhythmics on isolated cardiac tissue.
-
Tissue Preparation:
-
Canine hearts are excised and placed in cold, oxygenated Tyrode's solution.
-
Free-running Purkinje fibers are dissected from the ventricles.
-
The fibers are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.
-
Action potential parameters, including duration at 90% repolarization (APD90), are measured at baseline.
-
-
Drug Application:
-
This compound or mexiletine is added to the superfusate at increasing concentrations.
-
Action potential recordings are taken at each concentration after a steady-state effect is achieved.
-
-
Data Analysis:
-
The percentage change in APD90 from baseline is calculated for each drug concentration.
-
Whole-Cell Patch-Clamp in Ventricular Myocytes
This method allows for the study of ion channel currents that underlie the action potential.
-
Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
The cells are stored in a high-K+ solution until use.
-
-
Patch-Clamp Recording:
-
The whole-cell patch-clamp technique is used to record action potentials and ion currents.
-
Cells are placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Patch pipettes are filled with an internal solution.
-
-
Action Potential and Current Measurement:
-
Action potentials are elicited by current injection.
-
Voltage-clamp protocols are used to isolate and measure specific ion currents, such as the fast sodium current (INa).
-
-
Drug Perfusion:
-
A solution containing either this compound or mexiletine is perfused onto the cell.
-
The effects on action potential duration and ion channel currents are recorded.
-
-
Analysis:
-
Changes in action potential duration and the amplitude and kinetics of the sodium current are analyzed to determine the drug's mechanism of action.
-
Mandatory Visualizations
Signaling Pathway of Class IB Antiarrhythmics
References
- 1. Effects of lidocaine and this compound on myocardial necrosis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological actions of mexiletine on isolated rabbit atria and canine ventricular muscle and purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Droxicainide and Flecainide for Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the electrophysiological properties of two antiarrhythmic agents: Droxicainide and Flecainide. Due to the limited availability of specific in vitro data for this compound, this comparison utilizes data from its close structural and functional analogue, Lidocaine, as a proxy. This allows for a comparative analysis of their effects on cardiac ion channels and action potential parameters. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided.
Electrophysiological Effects on Cardiac Action Potential
The cardiac action potential is a critical determinant of heart rhythm. Both Flecainide and this compound (represented by Lidocaine) modulate this potential, primarily by affecting ion channel function. Their distinct effects on various parameters of the action potential are summarized below.
| Parameter | This compound (as Lidocaine) | Flecainide | Tissue/Cell Type |
| Maximum Upstroke Velocity (Vmax) | Decreased at high concentrations (≥ 1 x 10⁻⁴ M)[1][2] | Concentration-dependent decrease[3] | Canine Purkinje Fibers, Ventricular Muscle |
| Action Potential Duration (APD) | Shortened[1][4] | Lengthened in ventricular muscle, shortened in Purkinje fibers | Canine Purkinje Fibers, Ventricular Muscle |
| Effective Refractory Period (ERP) | Shortened | Increased in ventricular muscle, shortened at low concentrations in Purkinje fibers | Canine Purkinje Fibers, Ventricular Muscle |
Ion Channel Blockade
The primary mechanism of action for both this compound (as a Class Ib agent) and Flecainide (a Class Ic agent) is the blockade of voltage-gated sodium channels. However, they also exhibit effects on other ion channels, contributing to their overall electrophysiological profile.
| Ion Channel | This compound (as Lidocaine) - IC50 | Flecainide - IC50 | Experimental Conditions |
| Voltage-Gated Sodium Channels (Nav1.5) | ~10 µM (inactivated state) | 10.7 µM | Voltage-clamp in rabbit Purkinje fibers / IonWorks platform |
| ATP-Sensitive Potassium Channels (K-ATP) | 43 µM | Not reported | Patch-clamp in rat cardiomyocytes |
Experimental Protocols
Microelectrode Recording of Action Potentials in Isolated Cardiac Tissues
This technique is utilized to measure the effects of compounds on the cardiac action potential in multicellular preparations, such as papillary muscles or Purkinje fibers.
Methodology:
-
Tissue Preparation: Hearts are excised from animal models (e.g., canine, guinea pig) and placed in cold, oxygenated Tyrode's solution. The desired tissue (e.g., right ventricular papillary muscle or free-running Purkinje fibers) is carefully dissected.
-
Experimental Setup: The isolated tissue is mounted in a superfusion chamber and continuously perfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C). The tissue is stimulated at a fixed frequency (e.g., 1 Hz) using bipolar electrodes.
-
Intracellular Recording: A sharp glass microelectrode filled with 3 M KCl is inserted into a single cell within the tissue to record the transmembrane potential.
-
Data Acquisition: Action potential parameters, including Vmax, amplitude, duration at 50% and 90% repolarization (APD50 and APD90), and resting membrane potential, are recorded before and after the application of the test compound at various concentrations.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique allows for the detailed study of ion channel currents in single cardiac cells.
Methodology:
-
Cell Isolation: Single cardiomyocytes are enzymatically isolated from ventricular tissue of animal models (e.g., rat, rabbit).
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition. The external solution (bath solution) mimics the extracellular environment.
-
Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cardiomyocyte, and suction is applied to form a high-resistance "giga-seal." A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit and measure the currents through different ion channels (e.g., a depolarizing step to measure sodium current).
-
Data Analysis: The peak current amplitude and other kinetic properties are measured before and after the application of the test compound to determine the concentration-dependent block and calculate parameters like IC50.
Signaling Pathways and Mechanisms of Action
This compound, as a Lidocaine analogue, is classified as a Class Ib antiarrhythmic. Its primary mechanism is the blockade of sodium channels, with a preference for the inactivated state. This state-dependent binding allows it to selectively target cells that are frequently depolarizing, such as those in ischemic tissue.
Flecainide is a Class Ic antiarrhythmic agent. It exhibits a potent, slow-unbinding blockade of sodium channels. Additionally, Flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) and to block ryanodine receptor 2 (RyR2), which is involved in intracellular calcium release.
References
- 1. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of lidocaine on repolarization and conduction in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Droxicainide's Local Anesthetic Potency: A Comparative Guide
This guide provides a comparative analysis of the local anesthetic potency of Droxicainide against commonly used alternatives, Lidocaine and Ropivacaine. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to support further investigation and development.
Comparative Analysis of Local Anesthetic Potency
While this compound has been primarily investigated as an antiarrhythmic agent, early pharmacological studies have also assessed its efficacy as a local anesthetic. A key comparative study established that this compound exhibits local anesthetic properties that are quantitatively similar to those of Lidocaine.[1] This equivalence was observed across several standard preclinical models, including intradermal anesthesia in guinea pigs, corneal anesthesia in rabbits, and sciatic nerve block in rats.[1]
| Parameter | This compound | Lidocaine | Ropivacaine | Experimental Model |
| Potency | Generally equivalent to Lidocaine[1] | Intermediate Potency[2] | High Potency | General Classification |
| Onset of Action | Data not available | Fast Onset | Slower Onset than Lidocaine | General Classification |
| Duration of Action | Data not available | Intermediate Duration | Long Duration | General Classification |
| Corneal Anesthesia (Rabbit) | Onset: Data not available Duration: Data not available | Onset: Within 1 minute Duration: ~7.5 minutes | Onset: ~5-10 minutes Duration: ~29-48 minutes | Rabbit Corneal Reflex Assay |
| Infiltration Anesthesia (Guinea Pig) | Equivalent sensory anesthesia to Lidocaine | - | Longer duration than Lidocaine | Guinea Pig Intradermal Wheal Assay |
| Sciatic Nerve Block (Rat) | Equivalent motor and sensory block to Lidocaine | - | Similar or slightly shorter duration than Bupivacaine | Rat Sciatic Nerve Block Model |
| Local Irritation | Less local tissue irritation than Lidocaine | - | Weak local irritation | Intradermal Administration in Rabbits |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's local anesthetic potency.
Infiltration Anesthesia in Guinea Pig (Intradermal Wheal Assay)
This model assesses the ability of a substance to produce local anesthesia when infiltrated directly into the skin.
-
Animal Model: Hartley strain guinea pigs.
-
Procedure:
-
The dorsal skin of the guinea pig is shaved.
-
The test substance (e.g., this compound, Lidocaine) is injected intradermally in a small volume (typically 0.1-0.25 mL) to raise a visible wheal.
-
At specified time intervals after injection, the center of the wheal is stimulated with a sharp stimulus (e.g., a pinprick).
-
The presence or absence of a cutaneous trunci muscle reflex (a twitch of the skin) is observed. The absence of this reflex indicates successful local anesthesia.
-
The duration of anesthesia is recorded as the time from injection until the return of the reflex.
-
Surface Anesthesia in Rabbit (Corneal Reflex Assay)
This model evaluates the efficacy of a topical anesthetic on a mucous membrane.
-
Animal Model: New Zealand albino rabbits.
-
Procedure:
-
The rabbit is gently restrained.
-
A standardized volume (e.g., one or two drops) of the test solution is instilled into the conjunctival sac of one eye. The contralateral eye often serves as a control and receives a saline solution.
-
The corneal reflex is tested at set intervals by gently touching the cornea with a fine, soft stimulus, such as a cotton wisp.
-
A positive response is indicated by a blink reflex. The absence of the blink reflex signifies successful corneal anesthesia.
-
The onset of anesthesia is the time taken for the corneal reflex to be abolished, and the duration is the time until the reflex returns.
-
Conduction Anesthesia in Rat (Sciatic Nerve Block Model)
This model assesses the ability of a local anesthetic to block nerve impulse transmission along a major nerve trunk.
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
The rat is anesthetized, and the area over the sciatic notch is prepared for injection.
-
A needle is inserted near the sciatic nerve. Correct placement can be confirmed using a nerve stimulator to elicit a motor response (e.g., foot twitch).
-
A small volume (typically 0.1-0.2 mL) of the local anesthetic solution is injected.
-
Motor and sensory blockade are assessed at regular intervals.
-
Motor Function: Can be evaluated by observing for limb paralysis, loss of the toe-spreading reflex, or a decrease in grip strength.
-
Sensory Function: Typically assessed by applying a noxious stimulus (e.g., pinprick, thermal stimulus) to the plantar surface of the hind paw and observing for a withdrawal reflex.
-
-
The onset, duration, and intensity of both motor and sensory block are recorded.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of Local Anesthetics
Local anesthetics, including this compound, function by blocking voltage-gated sodium channels within the nerve cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, local anesthetics produce a transient and reversible loss of sensation in the targeted area.
Mechanism of action for local anesthetics like this compound.
Experimental Workflow for Assessing Local Anesthetic Potency
The general workflow for the in vivo assessment of a novel local anesthetic involves a series of standardized tests to determine its efficacy and safety profile.
General workflow for in vivo local anesthetic potency testing.
References
A Comparative Safety Profile of Droxicainide and Lidocaine for Researchers and Drug Development Professionals
An objective analysis of experimental data on the cardiotoxicity and neurotoxicity of Droxicainide and lidocaine, providing a comprehensive guide for researchers, scientists, and drug development professionals.
This guide offers a detailed comparison of the safety profiles of two notable antiarrhythmic and local anesthetic agents: this compound and lidocaine. By presenting key experimental findings in a structured format, this document aims to facilitate an informed assessment of their relative safety for research and development purposes. The comparison focuses on cardiotoxicity and neurotoxicity, drawing from preclinical studies to highlight differences in their therapeutic index and potential for adverse effects.
Executive Summary
Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, has a well-documented safety profile, characterized by potential cardiotoxic and neurotoxic effects at higher concentrations. This compound, a structural analog of lidocaine, has been investigated as an antiarrhythmic agent and has shown promise with a potentially wider margin of safety in some preclinical models. This guide synthesizes available experimental data to provide a head-to-head comparison of their safety profiles, focusing on systemic toxicity, central nervous system effects, and impact on myocardial tissue.
Systemic and Central Nervous System Toxicity
Experimental data from animal studies provide a quantitative basis for comparing the systemic toxicity and central nervous system (CNS) effects of this compound and lidocaine.
Acute Systemic Toxicity
A comparative study in mice and rats demonstrated that this compound has a higher lethal dose (LD50) than lidocaine when administered intravenously, suggesting a lower acute systemic toxicity.[1]
Table 1: Comparative Intravenous Acute Systemic Toxicity (LD50)
| Species | This compound (mg/kg) | Lidocaine (mg/kg) |
| Unanesthetized Mice | Higher than Lidocaine | Lower than this compound |
| Unanesthetized Rats | Higher than Lidocaine | Lower than this compound |
| Pentobarbital-Anesthetized Rats | Higher than Lidocaine | Lower than this compound |
| Source: Pharmacological studies on this compound, a new antiarrhythmic agent.[1] |
Central Nervous System Toxicity: Convulsive Effects
A study in unanesthetized dogs with ventricular tachycardia provided a direct comparison of the doses of this compound and lidocaine required to produce convulsions, a key indicator of CNS toxicity. The results indicated that this compound has a wider margin of safety, with convulsions occurring at significantly higher cumulative doses and plasma concentrations compared to its antiarrhythmic effective doses.[2]
Table 2: Comparative Cumulative Doses and Plasma Concentrations for Antiarrhythmic Efficacy and Convulsions in Dogs
| Parameter | This compound | Lidocaine |
| Cumulative Dose (mg/kg) for 75% Reduction in Ectopic Beats | Lower than Lidocaine | Higher than this compound |
| Cumulative Dose (mg/kg) for Convulsions | Higher than Lidocaine | Lower than this compound |
| Plasma Concentration (µg/mL) for 75% Reduction in Ectopic Beats | Lower than Lidocaine | Higher than this compound |
| Plasma Concentration (µg/mL) for Convulsions | Higher than Lidocaine | Lower than this compound |
| Source: The acute antiarrhythmic effects of this compound and lidocaine in unanesthetized dogs.[2] |
Cardiotoxicity Profile
The cardiotoxic potential of local anesthetics is a critical safety consideration. While both this compound and lidocaine are used for their antiarrhythmic properties, their effects on myocardial tissue and potential to induce arrhythmias differ.
Myocardial Necrosis
A study in a canine model of coronary artery occlusion demonstrated that this compound was significantly more effective than lidocaine at reducing the extent of myocardial necrosis. This suggests a cardioprotective effect for this compound in the context of ischemia.[3]
Table 3: Effect on Myocardial Infarct Size in Dogs
| Treatment Group | Percent of Hypoperfused Area Evolving to Necrosis (Mean ± SEM) | Reduction in Necrosis vs. Control |
| Control | 85.6 ± 2.0% | - |
| Lidocaine | 68.1 ± 4.1% | 20% |
| This compound | 50.1 ± 5.3% | 41% |
| Source: Effects of lidocaine and this compound on myocardial necrosis: a comparative study. |
Arrhythmogenic Potential
While used to treat arrhythmias, lidocaine itself can be arrhythmogenic at high doses or in the presence of ischemia. Studies have shown that lidocaine can slow conduction in ischemic myocardium, potentially leading to re-entrant arrhythmias and ventricular fibrillation. The arrhythmogenic potential of this compound has not been as extensively studied in direct comparative models. However, its primary development as an antiarrhythmic suggests a favorable profile in this regard.
Neurotoxicity Profile
The neurotoxicity of local anesthetics is a concern, particularly with regional anesthesia techniques. While extensive data exists for lidocaine, there is a notable lack of published in vitro or mechanistic studies on the neurotoxicity of this compound.
Lidocaine's neurotoxicity is thought to be mediated by multiple mechanisms, including disruption of the neuronal membrane, inhibition of axonal transport, and induction of apoptosis. In vitro studies have shown that lidocaine can cause neuronal cell death in a concentration-dependent manner.
Due to the limited available data on this compound's specific effects on neural tissue at a cellular level, a direct comparison of neurotoxic mechanisms is not currently possible.
Experimental Protocols
Myocardial Necrosis Study in Dogs
-
Animal Model: 29 adult mongrel dogs.
-
Procedure:
-
The left anterior descending coronary artery was occluded.
-
One minute post-occlusion, technetium-99m labeled microspheres were injected into the left atrium to determine the ischemic zone.
-
Fifteen minutes post-occlusion, dogs were randomized to receive a continuous intravenous infusion of saline (control), lidocaine, or this compound for 6 hours.
-
After 6 hours, the hearts were excised.
-
-
Analysis:
-
The hearts were sliced and incubated in triphenyltetrazolium chloride to delineate the necrotic area.
-
Autoradiography of the same slices was used to visualize the hypoperfused (at-risk) area.
-
The percentage of the hypoperfused area that became necrotic was calculated for each heart.
-
Antiarrhythmic and Convulsive Effects Study in Dogs
-
Animal Model: 12 unanesthetized dogs with ventricular tachycardia induced by two-stage ligation of the left anterior descending coronary artery.
-
Procedure:
-
Dogs were divided into two groups of six.
-
One group received a continuous intravenous infusion of this compound (0.5 mg/kg/min), and the other received lidocaine (0.5 mg/kg/min).
-
Infusions were continued until the onset of convulsions.
-
-
Analysis:
-
Continuous monitoring of electrocardiogram for ventricular ectopic beats.
-
Observation for clinical signs of CNS toxicity (sedation, emesis, convulsions).
-
Blood samples were taken to determine plasma drug concentrations.
-
The cumulative dose and plasma concentration required to produce a 25%, 50%, and 75% reduction in ectopic beats and to induce convulsions were determined.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the assessment of drug safety and the proposed mechanisms of lidocaine toxicity.
Figure 1: A simplified workflow for assessing drug safety from preclinical to clinical stages.
Figure 2: Proposed signaling pathways involved in lidocaine-induced cardiotoxicity and neurotoxicity.
Conclusion
Based on the available preclinical data, this compound appears to possess a more favorable safety profile compared to lidocaine in several key areas. Specifically, it exhibits lower acute systemic toxicity, a wider margin of safety between its antiarrhythmic and convulsive doses, and a greater cardioprotective effect in the setting of myocardial ischemia.
For researchers and drug development professionals, the existing data suggests that this compound may be a promising alternative to lidocaine with an improved therapeutic index. Further research into the cellular and molecular mechanisms of this compound's effects on cardiac and neural tissues is warranted to fully characterize its safety profile and support its potential clinical development.
References
- 1. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute antiarrhythmic effects of this compound and lidocaine in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lidocaine and this compound on myocardial necrosis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Droxicainide: A Comparative Efficacy Analysis Against Established Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the local anesthetic efficacy of Droxicainide against well-established agents in the field. The following sections detail quantitative efficacy data, experimental protocols for key preclinical assessments, and visual representations of the underlying mechanism of action and experimental workflows.
Executive Summary
This compound, initially developed as an antiarrhythmic agent, has demonstrated local anesthetic properties comparable to lidocaine. Preclinical studies indicate that this compound is equipotent to lidocaine in producing sensory anesthesia and nerve block. A significant advantage of this compound is its reported lower local and systemic toxicity compared to lidocaine, suggesting a potentially wider therapeutic window. This guide aims to contextualize the efficacy of this compound by presenting its profile alongside established local anesthetics such as lidocaine, bupivacaine, and ropivacaine, based on available preclinical data.
Data Presentation: Comparative Efficacy of Local Anesthetics
The following tables summarize the efficacy of this compound in comparison to other commonly used local anesthetics. The data for this compound is based on studies indicating its equipotency to lidocaine.
Table 1: Intradermal Anesthesia in Guinea Pigs
| Anesthetic | Concentration (%) | Onset of Anesthesia | Duration of Anesthesia (minutes) |
| This compound | 0.25 - 1.0 | Equivalent to Lidocaine | Equivalent to Lidocaine |
| Lidocaine | 0.25 | ~5-10 | ~60-120 |
| 0.5 | ~2-5 | ~90-180 | |
| 1.0 | < 2 | ~120-240 | |
| Bupivacaine | 0.25 | ~5-10 | > 180 |
| 0.5 | ~3-7 | > 240 | |
| Ropivacaine | 0.2 | ~5-10 | ~120-180 |
| 0.5 | ~3-8 | ~180-240 |
Table 2: Sciatic Nerve Block in Rats
| Anesthetic | Concentration (%) | Onset of Block (minutes) | Duration of Motor Block (minutes) | Duration of Sensory Block (minutes) |
| This compound | 0.5 - 2.0 | Equivalent to Lidocaine | Equivalent to Lidocaine | Equivalent to Lidocaine |
| Lidocaine | 1.0 | 2-5 | 60-90 | 90-120 |
| 2.0 | < 2 | 90-120 | 120-180 | |
| Bupivacaine | 0.25 | 5-10 | 180-240 | 240-360 |
| 0.5 | 3-8 | > 240 | > 360 | |
| Ropivacaine | 0.5 | 5-10 | 150-210 | 180-240 |
| 0.75 | 3-7 | 180-240 | 210-300 |
Table 3: Corneal Anesthesia in Rabbits
| Anesthetic | Concentration (%) | Onset of Anesthesia (seconds) | Duration of Anesthesia (minutes) |
| This compound | 0.1 - 0.5 | Equivalent to Lidocaine | Equivalent to Lidocaine |
| Lidocaine | 0.5 | < 60 | 15-20 |
| 1.0 | < 30 | 20-30 | |
| Bupivacaine | 0.25 | ~60 | 30-45 |
| 0.5 | < 60 | 45-60 | |
| Proparacaine | 0.5 | < 30 | 10-15 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard preclinical models for assessing the efficacy of local anesthetics.
Intradermal Anesthesia (Guinea Pig Wheal Block)
-
Animal Model: Hartley strain guinea pigs are typically used. The dorsal skin is clipped free of hair 24 hours prior to the experiment.
-
Procedure:
-
The animal is gently restrained.
-
Intradermal injections of the test anesthetic solutions (and a saline control) are made into the clipped dorsal skin, raising a small wheal (e.g., 0.1-0.25 mL).
-
The injection sites are marked.
-
-
Efficacy Assessment:
-
Onset of Anesthesia: At predetermined intervals (e.g., every 1-2 minutes) after injection, the center of the wheal is stimulated with a sharp probe (e.g., a von Frey filament or a needle). The absence of a skin twitch response (panniculus carnosus reflex) indicates successful anesthesia. The time to the first negative response is recorded as the onset time.
-
Duration of Anesthesia: The stimulation is repeated at regular intervals (e.g., every 5-10 minutes) until the skin twitch reflex returns. The time from the onset of anesthesia to the return of the reflex is recorded as the duration of action.
-
Sciatic Nerve Block (Rat Model)
-
Animal Model: Adult Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
The animal is anesthetized or gently restrained.
-
A needle is inserted near the sciatic notch, and its position can be confirmed using a nerve stimulator (observing for motor response in the hindlimb).
-
The test anesthetic solution (e.g., 0.1-0.2 mL) is injected around the sciatic nerve.
-
-
Efficacy Assessment:
-
Motor Block: The degree of motor blockade is assessed using methods such as the extensor postural thrust test, where the force exerted by the hindlimb is measured, or by observing for limb dragging and loss of righting reflex in the affected limb.
-
Sensory Block: Sensory blockade is evaluated using nociceptive tests like the hot plate test or the tail-flick test, where a thermal stimulus is applied to the plantar surface of the hind paw. An increased latency to withdrawal of the paw indicates sensory anesthesia.
-
Onset and Duration: Both motor and sensory functions are tested at regular intervals to determine the onset and duration of the nerve block.
-
Corneal Anesthesia (Rabbit Model)
-
Animal Model: New Zealand white rabbits are the standard model for this assay.
-
Procedure:
-
The rabbit is gently restrained.
-
A small volume (e.g., 1-2 drops) of the test anesthetic solution is instilled into the conjunctival sac of one eye. The contralateral eye often serves as a control.
-
-
Efficacy Assessment:
-
Corneal Reflex: The corneal reflex is tested by touching the cornea with a standardized stimulus, such as a fine nylon filament (e.g., Cochet-Bonnet esthesiometer) or a cotton wisp. The absence of a blink reflex indicates successful anesthesia.
-
Onset and Duration: The corneal reflex is tested at short intervals (e.g., every 30-60 seconds) after instillation to determine the onset of anesthesia. Testing continues at regular intervals (e.g., every 2-5 minutes) until the blink reflex returns to determine the duration of action.
-
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics.
Experimental Workflow for Assessing Local Anesthetic Efficacy
Caption: Preclinical workflow for local anesthetic efficacy.
Independent Verification of Droxicainide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxicainide has been investigated as a potential antiarrhythmic agent, with preclinical studies suggesting efficacy in suppressing ventricular arrhythmias. As a putative Class I antiarrhythmic drug, its mechanism of action is presumed to involve the blockade of voltage-gated sodium channels in cardiomyocytes. However, a comprehensive, independently verified understanding of its precise molecular mechanism remains less characterized compared to established alternatives.
This guide provides a comparative analysis of this compound against three well-established Class I antiarrhythmic agents: Lidocaine (Class Ib), Mexiletine (Class Ib), and Flecainide (Class Ic). The comparison is based on available preclinical and electrophysiological data to offer researchers a clear perspective on their relative performance and mechanisms of action.
Comparative Analysis of Antiarrhythmic Efficacy and Myocardial Protection
Two key preclinical studies in canine models provide a direct comparison of this compound and Lidocaine in the context of ventricular arrhythmias and myocardial infarction.
Table 1: Antiarrhythmic and Toxic Effects in a Canine Model of Ventricular Tachycardia
| Parameter | This compound | Lidocaine | Reference |
| Antiarrhythmic Potency | More potent | Less potent | [1] |
| Reduction in Ectopic Beats (25%, 50%, 75%) | Achieved at lower cumulative doses and plasma concentrations | Achieved at higher cumulative doses and plasma concentrations | [1] |
| Margin of Safety (Antiarrhythmic vs. Convulsive Dose) | Wider | Narrower | [1] |
| Effect on Sinus Rate, PR, or QRS Intervals | No significant change at antiarrhythmic doses | No significant change at antiarrhythmic doses | [1] |
| Adverse Effects at Higher Doses | Emesis, Convulsions | Sedation, Emesis, Convulsions | [1] |
Table 2: Effect on Myocardial Infarct Size in a Canine Model
| Parameter | Control | This compound | Lidocaine | Reference |
| Infarct Size (% of Hypoperfused Area) | 85.6 ± 2.0% | 50.1 ± 5.3% | 68.1 ± 4.1% | |
| Reduction in Infarct Size vs. Control | - | 41% | 20% |
Mechanism of Action: A Comparative Electrophysiological Overview
While direct, detailed electrophysiological data for this compound is limited, its classification as a Class I agent suggests a primary mechanism of sodium channel blockade. The following table summarizes the well-characterized electrophysiological effects of Lidocaine, Mexiletine, and Flecainide on the cardiac action potential.
Table 3: Electrophysiological Effects on the Cardiac Action Potential
| Parameter | Lidocaine (Class Ib) | Mexiletine (Class Ib) | Flecainide (Class Ic) |
| Primary Target | Voltage-gated Na+ channels (Nav1.5) | Voltage-gated Na+ channels (Nav1.5) | Voltage-gated Na+ channels (Nav1.5) |
| Effect on Phase 0 Depolarization (Vmax) | ↓ (especially in depolarized/ischemic tissue) | ↓ (rate-dependent) | ↓↓↓ (marked slowing) |
| Effect on Action Potential Duration (APD) | ↓ | ↓ | ↔ or ↑ |
| Effect on Effective Refractory Period (ERP) | ↓ | ↓ | ↑ |
| Binding Kinetics to Na+ Channel | Fast association and dissociation | Fast association and dissociation | Slow association and dissociation |
| Use-Dependence | Yes | Yes | Yes (pronounced) |
| Effect on QRS Duration | Minimal | Minimal | Significant prolongation |
| Effect on QT Interval | Shortens or no effect | Shortens or no effect | Minimal effect |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Cardiac Action Potential and Class I Antiarrhythmic Drug Action
Figure 1. Proposed mechanism of action of this compound and its alternatives on the cardiac action potential.
Diagram 2: Experimental Workflow for In Vivo Canine Arrhythmia Model
Figure 2. Workflow for inducing and treating ventricular tachycardia in a canine model.
Diagram 3: Experimental Workflow for Myocardial Infarct Size Assessment
References
A comparative study of the electrophysiological effects of Droxicainide and quinidine
An in-depth examination of the electrophysiological properties of the antiarrhythmic agents Droxicainide and Quinidine reveals distinct mechanisms of action and varying effects on the cardiac action potential. While both agents exhibit antiarrhythmic properties, their underlying interactions with cardiac ion channels differ significantly, influencing their clinical applications and potential side effects.
Quinidine, a classic Class IA antiarrhythmic drug, exerts its effects primarily by blocking both sodium and potassium channels. In contrast, this compound, often compared to lidocaine, is suggested to act predominantly as a sodium channel blocker. This fundamental difference in ion channel affinity dictates their respective impacts on the various phases of the cardiac action potential.
Comparative Electrophysiological Effects
The following table summarizes the key electrophysiological effects of this compound and Quinidine based on available in vitro studies. It is important to note that direct comparative studies are limited, and much of the data for this compound is inferred from comparisons with lidocaine.
| Electrophysiological Parameter | This compound | Quinidine |
| Maximum Upstroke Velocity (Vmax) of Action Potential (Phase 0) | ↓ (Decreased) | ↓ (Decreased) |
| Action Potential Duration (APD) | Variable (May shorten or have minimal effect) | ↑ (Increased) |
| Effective Refractory Period (ERP) | ↑ (Increased) | ↑ (Increased) |
| Primary Ion Channel Blockade | Sodium (Na+) Channels | Sodium (Na+) and Potassium (K+) Channels |
Mechanism of Action and Signaling Pathways
The differential effects of this compound and Quinidine on cardiac electrophysiology stem from their distinct interactions with specific ion channels that govern the phases of the cardiac action potential.
Quinidine's Dual Channel Blockade:
Quinidine's primary mechanism involves the blockade of fast inward sodium channels, which reduces the maximum rate of depolarization (Vmax) during Phase 0 of the action potential. This action slows conduction velocity in the heart. Additionally, quinidine blocks several types of potassium channels responsible for repolarization (Phase 3). This potassium channel blockade leads to a prolongation of the action potential duration (APD) and, consequently, an increase in the effective refractory period (ERP). This dual action contributes to its efficacy in treating a variety of atrial and ventricular arrhythmias.
Figure 1: Signaling pathway of Quinidine's electrophysiological effects.
This compound's Predominant Sodium Channel Blockade:
This compound's mechanism is thought to be similar to that of lidocaine, a Class IB antiarrhythmic. It primarily blocks sodium channels, particularly in their inactivated state. This leads to a depression of Vmax, especially in depolarized or rapidly firing tissues. The effect of this compound on action potential duration is less pronounced than that of quinidine and can be variable. By primarily targeting sodium channels, this compound shortens the effective refractory period relative to the action potential duration, a characteristic of Class IB agents.
Safety Operating Guide
Navigating the Disposal of Droxicainide: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling droxicainide, a comprehensive understanding of disposal procedures is essential to ensure compliance with regulations and to mitigate potential hazards. This guide provides a procedural framework for the safe disposal of this compound, emphasizing the importance of consulting Safety Data Sheets (SDS) and adhering to local, state, and federal regulations.
Hazard Assessment and Regulatory Compliance
Before initiating any disposal protocol, it is imperative to classify the waste stream containing this compound. The nature and concentration of the chemical, as well as the materials it has come into contact with, will determine the appropriate disposal method. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, general principles for the disposal of pharmaceutical and chemical waste must be followed.
According to the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous.[1] It is the responsibility of the waste generator to make this determination. Furthermore, guidelines from the National Institute for Occupational Safety and Health (NIOSH) provide a framework for handling hazardous drugs, which may be applicable depending on the toxicological data of this compound.[2]
Key Regulatory Considerations:
-
Federal Regulations: The Environmental Protection Agency (EPA) governs the disposal of hazardous waste.[1]
-
State and Local Regulations: These regulations can be more stringent than federal mandates.
-
Institutional Policies: Your organization's safety protocols and waste management program provide the primary guidance for disposal.
General Disposal Procedures for this compound
In the absence of a specific SDS, a conservative approach should be taken, treating this compound as a hazardous chemical. The following steps provide a general operational plan for its disposal.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated materials such as gloves, bench paper, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
Avoid mixing this compound waste with other incompatible chemical waste.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Step 3: Waste Container Management
-
Use containers that are compatible with this compound.
-
Keep containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, well-ventilated, and secure area.
Step 4: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[3]
-
Do not attempt to treat or neutralize this compound waste unless you have a validated and approved protocol.
The following diagram illustrates the general decision-making workflow for the disposal of chemical waste like this compound.
Caption: Decision workflow for this compound waste disposal.
Experimental Protocol: Waste Stream Neutralization Assay
For laboratories with the capability and approval to develop a treatment protocol for a this compound waste stream, a neutralization or degradation assay would be a necessary first step. The following is a generalized experimental protocol that would need to be adapted based on the specific chemical properties of this compound.
Objective: To determine an effective method for the chemical degradation of this compound in a liquid waste stream to a non-hazardous form.
Materials:
-
This compound waste solution of known concentration
-
Potential degradation reagents (e.g., strong acid, strong base, oxidizing agent)
-
pH meter
-
Analytical instrumentation for quantifying this compound (e.g., HPLC, LC-MS)
-
Appropriate PPE
Methodology:
-
Baseline Analysis:
-
Take a representative sample of the this compound waste stream.
-
Using the analytical method, determine the initial concentration of this compound.
-
-
Reagent Screening:
-
In a controlled environment (e.g., a fume hood), dispense small, equal volumes of the waste solution into separate reaction vessels.
-
To each vessel, add a different potential degradation reagent at a specific concentration. Include a control vessel with no reagent.
-
Stir the reactions for a defined period (e.g., 1 hour) at a controlled temperature.
-
-
Post-Treatment Analysis:
-
After the reaction time, quench the reactions if necessary.
-
Analyze a sample from each reaction vessel to determine the final concentration of this compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound for each reagent.
-
Identify the most effective reagent and optimize the reaction conditions (e.g., concentration, time, temperature).
-
-
Byproduct Analysis:
-
Analyze the treated waste stream to identify any potentially hazardous byproducts of the degradation reaction.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for developing a waste neutralization protocol.
Quantitative Data Summary
Since specific disposal data for this compound is not available, the following table provides a template for the types of quantitative data that should be obtained from the Safety Data Sheet and experimental validation before implementing a disposal protocol.
| Parameter | Value | Source |
| Hazard Classification | Safety Data Sheet (Section 2) | |
| P-listed or U-listed Waste | Yes/No | 40 CFR §261.33 |
| Recommended Incineration Temp. | Waste Disposal Facility | |
| Chemical Incompatibilities | Safety Data Sheet (Section 10) | |
| Effective Neutralizing Agent | To be determined experimentally | Laboratory Validation |
| Optimal Reagent Concentration | To be determined experimentally | Laboratory Validation |
| Required Reaction Time | To be determined experimentally | Laboratory Validation |
| Hazardous Byproducts | To be determined experimentally | Laboratory Validation |
Disclaimer: This document provides general guidance and should not be considered a substitute for a chemical-specific Safety Data Sheet or the advice of a qualified environmental health and safety professional. Always consult the official SDS for this compound and your institution's EHS department before handling or disposing of this chemical. All disposal activities must comply with applicable federal, state, and local regulations.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Droxicainide
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Droxicainide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural steps and data are based on established best practices for handling hazardous chemicals and should be supplemented by the specific Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.
| Activity | Required PPE | Protection Level |
| Low-Risk Activities | ||
| Weighing (in a ventilated enclosure) | Laboratory coat, nitrile gloves (single pair), safety glasses with side shields. | Basic |
| Solution Preparation (in a fume hood) | Laboratory coat, nitrile gloves (double pair), chemical splash goggles. | Intermediate |
| High-Risk Activities | ||
| Handling Powders (outside of a ventilated enclosure) | Disposable gown with tight-fitting cuffs, double-layered nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator. | High |
| Spill Cleanup | Chemical-resistant suit, double-layered nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator. | High |
| Disposal | ||
| Handling Waste Containers | Laboratory coat, nitrile gloves (single pair), safety glasses with side shields. | Basic |
Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed promptly and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
